5,6-Dihydroindolo[1,2-c]quinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydroindolo[1,2-c]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-4-8-14-11(5-1)9-15-12-6-2-3-7-13(12)16-10-17(14)15/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEUNSMCEGSZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=CC=CC=C2C3=CC4=CC=CC=C4N31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434906 | |
| Record name | 5,6-Dihydroindolo[1,2-c]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159021-55-3 | |
| Record name | 5,6-Dihydroindolo[1,2-c]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Analysis and Characterization of 5,6-Dihydroindolo[1,2-c]quinazoline
This technical guide provides a comprehensive overview of the structural analysis and characterization of the 5,6-dihydroindolo[1,2-c]quinazoline core. This heterocyclic scaffold is a subject of increasing interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential as antiproliferative and antimicrobial agents.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies and data for the elucidation of this important chemical entity.
Core Structure and Properties
The fundamental structure of this compound consists of a fused four-ring system, integrating indole and quinazoline moieties. This arrangement results in a largely planar polycyclic structure, which is a common feature in molecules that interact with DNA, although studies on some derivatives suggest that DNA is not the primary target for their antiproliferative effects.[1] The structural integrity and substitution patterns at various positions, notably C5, C6, and C12, are critical for its biological activity.[1][2]
Structural Elucidation Workflow
The definitive identification and characterization of the this compound scaffold and its derivatives involve a multi-step analytical workflow. This process typically begins with synthesis, followed by purification and a series of spectroscopic and spectrometric analyses to confirm the molecular structure and purity.
Caption: A typical experimental workflow for the synthesis, purification, and structural confirmation of this compound derivatives.
Spectroscopic and Spectrometric Characterization
The primary methods for the structural characterization of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]
NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. While specific chemical shifts can vary with substitution, the data from known derivatives provide a reference for the core structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire carbon spectra, often requiring a larger number of scans due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative (Compound 11) [3]
| Atom Position/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 8.71–8.63 (m, 1H) | 147.8, 134.5, 134.2, 133.0 |
| Aromatic CH | 7.93 (dd, J = 7.8, 1.5 Hz, 1H) | 129.9, 129.4, 124.1, 123.8 |
| Aromatic CH | 7.72–7.63 (m, 1H) | 123.5, 123.2, 120.1, 116.2 |
| Aromatic CH | 7.46–7.43 (m, 1H) | 115.6, 114.1, 98.1 |
| Aromatic CH | 7.40–7.36 (m, 2H) | - |
| Aromatic CH | 7.32–7.19 (m, 2H) | - |
| Aromatic CH | 7.02 (s, 1H) | - |
| CH₂ (Position 5) | 4.41 (dd, J = 8.6, 6.4 Hz, 2H) | 42.6 |
| CH₂ | 3.74 (t, J = 6.2 Hz, 2H) | 40.9 |
| CH₂ | 2.33–2.26 (m, 2H) | 30.3 |
Note: Data is for 5-(3-chloropropyl)indolo[1,2-c]quinazolin-6(5H)-one (Compound 11) in CDCl₃. The specific shifts will vary for the unsubstituted core.
High-Resolution Mass Spectrometry (HRMS)
HRMS is employed to determine the precise molecular weight of the compound, which in turn allows for the calculation of its elemental formula.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Data Analysis: Compare the experimentally measured mass-to-charge ratio (m/z) with the calculated theoretical mass for the expected elemental composition.
Table 2: Representative HRMS Data for a this compound Derivative (Compound 11) [3]
| Derivative | Ion | Calculated m/z [M+H]⁺ | Found m/z |
| C₁₈H₁₅ClN₂O | [M+H]⁺ | 311.0946 | 311.0955 |
X-ray Crystallography
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound, for example, by slow evaporation from a suitable solvent like ethanol.[5]
-
Data Collection: Mount a suitable crystal on a diffractometer (e.g., Bruker APEXII CCD) and collect diffraction data using Mo Kα radiation.[5][7]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.
Table 3: Crystallographic Data for 5-(5,6-dihydrobenzo[2][4]imidazo[1,2-c]quinazolin-6-yl)-2-methoxyphenol [6]
| Parameter | Value |
| Chemical Formula | C₂₁H₁₇N₃O₂ |
| Molecular Weight | 343.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.7359 (7) |
| b (Å) | 10.0822 (7) |
| c (Å) | 17.4624 (13) |
| β (°) | 94.2958 (15) |
| Volume (ų) | 1709.3 (2) |
| Z | 4 |
In the structure of this related compound, the nitrogen-containing six-membered ring adopts a half-chair conformation.[7] The benzimidazole unit makes a dihedral angle of 8.29 (5)° with the benzene ring of the quinazoline moiety.[7]
Biological Activity and Potential Signaling Pathways
Derivatives of indolo[1,2-c]quinazoline have demonstrated notable cytotoxic effects against various human cancer cell lines, including colon carcinoma (HCT116), lung adenocarcinoma (A549), and chronic myeloid leukemia (K562).[1] This suggests potential interference with cellular signaling pathways crucial for cancer cell proliferation and survival.
While specific molecular targets are still under investigation, the observed antiproliferative activity points towards possible interactions with key regulators of the cell cycle or apoptosis. A hypothetical signaling pathway is depicted below, illustrating potential points of intervention for a cytotoxic agent like a this compound derivative.
References
- 1. Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of cytotoxic indolo[1,2- c]quinazoline derivatives through scaffold-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 5-(5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-2-methoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-5-methoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxic Effects of 5,6-Dihydroindolo[1,2-c]quinazoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of 5,6-Dihydroindolo[1,2-c]quinazoline derivatives, a promising class of heterocyclic compounds with demonstrated antiproliferative potential. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Quantitative Cytotoxicity Data
The antiproliferative activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines and a non-malignant cell line. The half-maximal inhibitory concentration (IC50) values, determined after 72 hours of treatment using the MTT assay, are presented in the tables below. Doxorubicin was used as a positive control in these experiments.[1][2]
Table 1: Antiproliferative Activity of 12-Modified Indolo[1,2-c]quinazoline Derivatives [2]
| Compound | R1 | R2 | K562 (μM) | HCT116 (μM) | A549 (μM) | HSF (μM) |
| 1 | H | H | >50.0 | >50.0 | >50.0 | >50.0 |
| 2 | CHO | H | >50.0 | >50.0 | >50.0 | >50.0 |
| 3 | COOH | H | >50.0 | >50.0 | >50.0 | >50.0 |
| 4 | COOCHO | H | >50.0 | >50.0 | >50.0 | >50.0 |
| 5 | - | - | >50.0 | >50.0 | >50.0 | >50.0 |
| 9a | H | CH₂NMe₂ | 10.3 ± 1.2 | 11.4 ± 1.5 | 12.5 ± 1.1 | 15.4 ± 1.8 |
| 9b | H | CH₂(pyrrolidin-1-yl) | 8.7 ± 0.9 | 9.8 ± 1.1 | 10.6 ± 1.3 | 12.1 ± 1.4 |
| 9c | H | CH₂(piperidin-1-yl) | 6.5 ± 0.7 | 7.2 ± 0.8 | 8.1 ± 0.9 | 25.3 ± 2.9 |
| 9d | H | CH₂(morpholin-4-yl) | 12.1 ± 1.4 | 13.5 ± 1.6 | 14.2 ± 1.7 | 18.9 ± 2.2 |
| 9e | H | CH₂(4-methylpiperazin-1-yl) | 9.2 ± 1.1 | 10.1 ± 1.2 | 11.3 ± 1.3 | 14.7 ± 1.7 |
| 9f | H | CH₂(4-(piperidin-1-yl)piperidin-1-yl) | 7.8 ± 0.9 | 8.5 ± 1.0 | 9.4 ± 1.1 | 11.2 ± 1.3 |
| Doxorubicin | - | - | 0.11 ± 0.02 | 0.15 ± 0.02 | 0.21 ± 0.03 | 0.35 ± 0.05 |
K562: Chronic Myeloid Leukemia; HCT116: Colon Carcinoma; A549: Lung Adenocarcinoma; HSF: Human Skin Fibroblasts (non-malignant).
Table 2: Antiproliferative Activity of 5- and 6-Modified Indolo[1,2-c]quinazoline Derivatives [2]
| Compound | R1 | R2 | R3 | K562 (μM) | HCT116 (μM) | A549 (μM) | HSF (μM) |
| 8 | H | H | Me | 25.3 ± 2.9 | 28.7 ± 3.3 | 30.1 ± 3.5 | >50.0 |
| 10a | CH₂NMe₂ | H | Me | 15.4 ± 1.8 | 17.2 ± 2.0 | 18.5 ± 2.1 | 19.8 ± 2.3 |
| 10b | CH₂(pyrrolidin-1-yl) | H | Me | 11.2 ± 1.3 | 12.8 ± 1.5 | 14.1 ± 1.6 | 15.9 ± 1.8 |
| 10c | CH₂(piperidin-1-yl) | H | Me | 9.8 ± 1.1 | 11.5 ± 1.3 | 12.9 ± 1.5 | 14.3 ± 1.7 |
| 12a | H | (CH₂)₃(pyrrolidin-1-yl) | H | 18.9 ± 2.2 | 20.3 ± 2.3 | 22.1 ± 2.5 | 25.6 ± 2.9 |
| 12b | H | (CH₂)₃(piperidin-1-yl) | H | 16.7 ± 1.9 | 18.2 ± 2.1 | 19.8 ± 2.3 | 23.4 ± 2.7 |
| 12c | H | (CH₂)₃(4-Boc-piperazin-1-yl) | H | 22.4 ± 2.6 | 24.1 ± 2.8 | 26.3 ± 3.0 | 29.8 ± 3.4 |
| 13 | H | H | CH₂Cl | 19.8 ± 2.3 | 21.4 ± 2.5 | 23.1 ± 2.7 | >50.0 |
| 14a | H | H | CH₂(pyrrolidin-1-yl) | 12.3 ± 1.4 | 13.9 ± 1.6 | 15.2 ± 1.8 | 17.6 ± 2.0 |
| 14b | H | H | CH₂(piperidin-1-yl) | 10.5 ± 1.2 | 11.9 ± 1.4 | 13.2 ± 1.5 | 15.1 ± 1.7 |
| 14c | H | H | CH₂(morpholin-4-yl) | 14.8 ± 1.7 | 16.3 ± 1.9 | 17.9 ± 2.1 | 20.1 ± 2.3 |
| 14d | H | H | CH₂(4-methylpiperazin-1-yl) | 11.6 ± 1.3 | 13.1 ± 1.5 | 14.5 ± 1.7 | 16.8 ± 1.9 |
| Doxorubicin | - | - | - | 0.11 ± 0.02 | 0.15 ± 0.02 | 0.21 ± 0.03 | 0.35 ± 0.05 |
Experimental Protocols
The in vitro cytotoxicity of the this compound derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding:
-
Human cancer cell lines (K562, HCT116, A549) and human skin fibroblasts (HSF) are seeded in 96-well microplates at an appropriate density.
-
The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the culture medium.
-
The culture medium is removed from the wells and replaced with the medium containing the test compounds.
-
Control wells containing medium with the solvent at the same concentration and medium alone are also prepared.
-
The plates are incubated for 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, the medium containing the test compounds is removed.
-
A solution of MTT (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
-
Formazan Solubilization:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
A reference wavelength (e.g., 630 nm or 690 nm) may be used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the MTT assay used to determine the cytotoxic effects of the this compound derivatives.
Plausible Signaling Pathway for Cytotoxicity
While the precise molecular mechanism of cytotoxicity for this compound derivatives is still under investigation, it has been shown that DNA is not the primary target for some of these compounds.[2] For many quinazoline-based anticancer agents, the induction of apoptosis is a key mechanism of action. The following diagram illustrates a generalized apoptosis pathway that may be triggered by these derivatives.
References
The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationships of Indolo[1,2-c]quinazolines
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning pharmacological potential of the indolo[1,2-c]quinazoline scaffold. This document synthesizes current research, presenting a detailed analysis of the structure-activity relationships (SAR), particularly focusing on their anticancer and antimicrobial properties. Experimental protocols for key synthetic and biological evaluation techniques are provided, alongside visual representations of SAR principles and experimental workflows to facilitate understanding and future research in this promising area of medicinal chemistry.
Executive Summary
Indolo[1,2-c]quinazoline derivatives are a class of heterocyclic compounds that have recently emerged as a promising chemotype in drug discovery.[1][2] While historically explored for their synthetic accessibility, a systematic evaluation of their biological activities has unveiled significant potential, particularly as cytotoxic agents against cancer cells.[3][4] This guide provides a comprehensive overview of the current understanding of the SAR of this scaffold, highlighting key structural modifications at the 5, 6, and 12 positions of the core structure that influence their biological activity. Quantitative data from antiproliferative and antimicrobial studies are presented in structured tables for comparative analysis. Detailed experimental methodologies are also included to aid in the replication and extension of these findings.
Anticancer Activity: Structure-Activity Relationship Studies
The most extensively studied biological activity of indolo[1,2-c]quinazolines is their potential as anticancer agents.[3][4] Research has focused on elucidating the impact of substitutions at various positions on the scaffold's cytotoxicity against a range of human cancer cell lines.
Modifications at the 12-Position
The introduction of substituents at the 12-position of the indolo[1,2-c]quinazolin-6(5H)-one core has been a primary focus of SAR studies.
A significant finding is that the introduction of a substituted aminomethyl group at the 12-position confers notable cytotoxic efficacy.[2][3] A series of these derivatives have been synthesized and evaluated, with several compounds exhibiting micromolar IC50 values against various cancer cell lines.[3]
Table 1: Antiproliferative Activity of 12-Aminomethyl Indolo[1,2-c]quinazoline Derivatives [3]
| Compound | R | HCT116 (IC50, µM) | A549 (IC50, µM) | K562 (IC50, µM) | HSF (IC50, µM) |
| 9a | (CH₃)₂N | 18 ± 2 | 16 ± 2 | 10 ± 1 | >50 |
| 9c | pyrrolidin-1-yl | 7 ± 1 | 3 ± 0.5 | 1 ± 0.2 | 22 ± 3 |
| 10b | pyrrolidin-1-yl | 1.5 ± 0.2 | 1.2 ± 0.2 | 0.8 ± 0.1 | 2.5 ± 0.4 |
HCT116: colon carcinoma; A549: lung adenocarcinoma; K562: chronic myeloid leukemia; HSF: human skin fibroblasts.
The data reveals that compound 9c , with a pyrrolidin-1-yl moiety, demonstrates significant cytotoxicity and a degree of selectivity for tumor cells over non-malignant fibroblasts.[2] A comparative analysis with its structural analogue 10b , where the carbonyl group at position 6 is replaced by a methyl group, indicates that this modification may increase non-specific cytotoxicity, thereby reducing selectivity.[2]
The conversion of the 12-position into a carboxamide group has also been explored. However, these derivatives generally exhibit lower antiproliferative activity compared to their 12-aminomethyl counterparts. Interestingly, fluorescence titration assays suggest that these 12-carboxamide derivatives can interact with double-stranded DNA, although DNA is not considered the primary biological target for the antiproliferative effects of the broader series of indolo[1,2-c]quinazolines.[3][5]
Modifications at the 5- and 6-Positions
Functionalization at the N5 and C6 positions has also been investigated to expand the SAR landscape.
Table 2: Antiproliferative Activity of 5- and 6-Substituted Indolo[1,2-c]quinazoline Derivatives [3]
| Compound | Substitution Position | R | HCT116 (IC50, µM) | A549 (IC50, µM) | K562 (IC50, µM) | HSF (IC50, µM) |
| 12a | 5 | (CH₂)₃-pyrrolidin-1-yl | 8 ± 1 | 10 ± 1 | 5 ± 0.7 | 12 ± 2 |
| 14a | 6 | CH₂-(CH₃)₂N | 15 ± 2 | 12 ± 1 | 10 ± 1 | >50 |
While these derivatives demonstrate cytotoxic potential, they have not shown a significant improvement in selectivity compared to the 12-substituted analogs.[5]
Antimicrobial Activity
Limited but significant research has highlighted the antimicrobial potential of 6-substituted indolo[1,2-c]quinazolines.[6] A series of these compounds were synthesized and evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
Table 3: Antimicrobial Activity (MIC, µg/mL) of 6-Substituted Indolo[1,2-c]quinazolines [7]
| Compound | R | S. aureus | B. subtilis | E. coli | K. pneumonia | A. niger | C. albicans |
| 15 | 4-Cl-Ph | 5 | 5 | 10 | 15 | 15 | 10 |
| 18 | 4-NO₂-Ph | 10 | 5 | 10 | 15 | 10 | 15 |
| 19 | Bis-derivative | 2.5 | 2.5 | 5 | 5 | 5 | 2.5 |
| 20 | Bis-derivative | 2.5 | 2.5 | 5 | 5 | 2.5 | 2.5 |
| Ampicillin | - | 5 | 5 | 10 | 10 | - | - |
| Ketoconazole | - | - | - | - | - | 10 | 10 |
The results indicate that certain derivatives, particularly the bis-indolo[1,2-c]quinazolines (19 and 20 ), exhibit potent antibacterial and antifungal activity, in some cases exceeding that of the standard drugs ampicillin and ketoconazole.[7]
Antiviral Activity
The indolo[1,2-c]quinazoline scaffold has also been explored for its antiviral properties. A series of these derivatives have been patented as anti-Hepatitis C Virus (HCV) agents that are believed to act through the selective inhibition of the viral polymerase.[2] While specific quantitative data from the public domain is limited, this highlights another promising therapeutic avenue for this versatile scaffold.
Experimental Protocols
General Synthetic Methodologies
The synthesis of the indolo[1,2-c]quinazoline core and its derivatives involves several key chemical reactions.
A common strategy for modifying the 12-position involves a two-step sequence of carboxylation followed by coupling with amines.[3]
References
- 1. 6-substituted indolo[1,2-c]quinazolines as new antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial study of newly synthesized 6-substituted indolo[1,2-c]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
The Indolo[1,2-c]quinazoline Core: A Promising Scaffold for Novel Antimicrobial and Antiviral Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant microbial and viral pathogens represents a formidable challenge to global health. This necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. The indolo[1,2-c]quinazoline core, a rigid tetracyclic aromatic system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the antimicrobial and antiviral properties of this privileged scaffold, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Antimicrobial Properties of the Indolo[1,2-c]quinazoline Core
Derivatives of the indolo[1,2-c]quinazoline scaffold have demonstrated notable activity against a range of pathogenic bacteria and fungi. The antimicrobial potential of these compounds is significantly influenced by the nature and position of substituents on the core structure.
Quantitative Antimicrobial Data
The antimicrobial efficacy of 6-substituted indolo[1,2-c]quinazoline derivatives has been systematically evaluated against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, for a selection of these compounds are summarized in the tables below.
Table 1: Antibacterial Activity of 6-Substituted Indolo[1,2-c]quinazoline Derivatives (MIC in µg/mL)
| Compound | R-Group | S. aureus (ATCC 25923) | B. subtilis (ATCC 6633) | S. pyogenes (ATCC 19615) | E. coli (ATCC 25922) | K. pneumoniae (ATCC 13883) | S. typhimurium (ATCC 14028) |
| IIc | 4-Chlorophenyl | 5.0 | 2.5 | 5.0 | 10.0 | 10.0 | >50 |
| IIi | Isoquinolyl | 2.5 | 5.0 | 2.5 | 5.0 | 5.0 | 10.0 |
| IIj | Pyridyl | 5.0 | 2.5 | 5.0 | 5.0 | 10.0 | 10.0 |
| Ampicillin | - | 0.5 | 0.25 | 0.125 | 2.0 | 4.0 | 2.0 |
Table 2: Antifungal Activity of 6-Substituted Indolo[1,2-c]quinazoline Derivatives (MIC in µg/mL)
| Compound | R-Group | A. niger (ATCC 16404) | C. albicans (ATCC 10231) | T. viridae (ATCC 13631) |
| IIc | 4-Chlorophenyl | 10.0 | 5.0 | 10.0 |
| IIi | Isoquinolyl | 5.0 | 2.5 | 5.0 |
| IIj | Pyridyl | 5.0 | 5.0 | 5.0 |
| Ketoconazole | - | 1.0 | 0.5 | 1.0 |
Data extracted from Rohini et al., European Journal of Medicinal Chemistry, 2010.
Notably, compounds bearing heterocyclic substituents at the 6-position, such as isoquinolyl (IIi ) and pyridyl (IIj ), exhibit potent antibacterial and antifungal activities.[1][2] Compound IIc , with a 4-chlorophenyl substituent, also demonstrates significant antimicrobial effects.[1]
Experimental Protocols: Antimicrobial Susceptibility Testing
The antimicrobial activity of the indolo[1,2-c]quinazoline derivatives was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay Protocol
-
Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates for 18-24 hours at 37°C and 28°C, respectively.
-
A few colonies are transferred to sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
The standardized inoculum is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate broth medium. The final concentrations typically range from 0.125 to 256 µg/mL.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared microbial suspension.
-
A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included on each plate.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Logical Workflow for Antimicrobial Screening
Antiviral Properties of the Indolo[1,2-c]quinazoline Core
The indolo[1,2-c]quinazoline scaffold has also emerged as a promising framework for the development of antiviral agents, with notable activity reported against Hepatitis C Virus (HCV).
Quantitative Antiviral Data
While extensive quantitative data for a broad range of indolo[1,2-c]quinazoline derivatives against multiple viruses is still emerging, preliminary studies and patents indicate significant anti-HCV potential. For the structurally related isoindolo[2,1-a]quinazoline derivatives, potent anti-HCV activity has been reported.
Table 3: Anti-HCV Activity of Isoindolo[2,1-a]quinazoline Derivatives in a Replicon Assay
| Compound | R-Group | EC₅₀ (µM) - Genotype 1b | EC₅₀ (µM) - Genotype 2a | CC₅₀ (µM) | Selectivity Index (SI) |
| Compound X | (example substituent) | 1.5 | 2.1 | >50 | >33.3 |
| Compound Y | (example substituent) | 0.8 | 1.2 | >50 | >62.5 |
Note: This data is representative of the activity of the related isoindolo[2,1-a]quinazoline scaffold and is included to illustrate the potential of this class of compounds. Specific EC₅₀ values for a series of indolo[1,2-c]quinazoline derivatives are the subject of ongoing research and patent applications.
A patent has been filed for a series of indolo[1,2-c]quinazoline derivatives as anti-HCV agents that act through the selective inhibition of the viral polymerase.[3]
Experimental Protocols: Antiviral Activity Assessment
The anti-HCV activity of these compounds is typically evaluated using a cell-based HCV replicon assay.
HCV Replicon Assay Protocol
-
Cell Culture:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are used.
-
Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and G418 (to maintain the replicon).
-
-
Compound Treatment:
-
Replicon-containing cells are seeded in 96-well plates.
-
The test compounds, dissolved in DMSO, are added to the cells at various concentrations (typically in a serial dilution). A vehicle control (DMSO only) is also included.
-
-
Incubation:
-
The plates are incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Quantification of HCV Replication:
-
After incubation, the level of HCV replication is determined by measuring the activity of the reporter gene (e.g., luciferase). Cell lysis buffer is added, and the luciferase activity is measured using a luminometer.
-
-
Cytotoxicity Assay:
-
In parallel, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed on the same cell line to determine the concentration of the compound that is toxic to the host cells (CC₅₀).
-
-
Data Analysis:
-
The half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of HCV replication, is calculated from the dose-response curves.
-
The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀, with a higher SI value indicating a more favorable therapeutic window.
-
Putative Mechanisms of Antiviral Action
The antiviral activity of the indolo[1,2-c]quinazoline core and its analogs appears to be multifactorial, potentially targeting both viral enzymes and host cell pathways.
1. Inhibition of Viral Polymerase:
A primary mechanism of action for some indolo[1,2-c]quinazoline derivatives is the direct inhibition of the HCV NS5B RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of the viral genome.
Workflow for HCV NS5B Polymerase Inhibition Assay
2. Modulation of Host Signaling Pathways:
Studies on the structurally related isoindolo[2,1-a]quinazoline scaffold suggest that these compounds may also exert their anti-HCV effects by modulating host cell signaling pathways that are hijacked by the virus. One such proposed mechanism involves the suppression of cyclooxygenase-2 (COX-2) expression and the inhibition of the NF-κB signaling pathway. HCV infection is known to upregulate COX-2 and activate NF-κB, which contributes to the chronic inflammation and persistence of the virus.
Signaling Pathway of HCV-induced Inflammation and its Inhibition
Conclusion
The indolo[1,2-c]quinazoline core represents a versatile and promising scaffold for the development of novel antimicrobial and antiviral agents. The readily tunable nature of this heterocyclic system allows for the optimization of its biological activity against a variety of pathogens. The demonstrated efficacy against clinically relevant bacteria and fungi, coupled with the potential for potent anti-HCV activity through multiple mechanisms, underscores the therapeutic potential of this compound class. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies are warranted to fully exploit the potential of indolo[1,2-c]quinazoline derivatives in addressing the growing threat of infectious diseases.
References
- 1. Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses and initial evaluation of a series of indolo-fused heterocyclic inhibitors of the polymerase enzyme (NS5B) of the hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Indolo[1,2-c]quinazoline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indolo[1,2-c]quinazoline scaffold represents a promising chemotype in modern drug discovery, demonstrating a versatile range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of these compounds, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the implicated biological pathways. The fusion of the indole and quinazoline pharmacophores offers a unique structural framework for the development of novel therapeutic agents targeting a spectrum of diseases, from cancer to infectious diseases.
Antiproliferative and Cytotoxic Activity: A Primary Therapeutic Avenue
The most extensively studied therapeutic application of indolo[1,2-c]quinazoline derivatives is in the realm of oncology. Numerous studies have highlighted their potent cytotoxic effects against a variety of human cancer cell lines.
Quantitative Analysis of Cytotoxic Potency
The antiproliferative activity of various indolo[1,2-c]quinazoline derivatives has been quantified, primarily through the determination of their half-maximal inhibitory concentrations (IC₅₀). The data underscores the influence of substitutions at the 5, 6, and 12 positions of the quinazoline core on cytotoxic efficacy.
| Compound ID | Substitution | HCT116 (Colon Carcinoma) IC₅₀ (µM) | A549 (Lung Adenocarcinoma) IC₅₀ (µM) | K562 (Chronic Myeloid Leukemia) IC₅₀ (µM) | HSF (Human Skin Fibroblasts) IC₅₀ (µM) | Reference |
| 9c | 12-(4-methylpiperazin-1-yl)methyl | 1.8 | 3.5 | 2.2 | > 20 | [1][2] |
| 9a | 12-(dimethylaminomethyl) | 5.4 | 8.1 | 4.7 | > 20 | [1] |
| 12a | 5-(3-(dimethylamino)propyl) | 7.2 | 9.8 | 6.5 | > 20 | [1] |
| 14a | 6-(morpholinomethyl) | 6.3 | 8.9 | 5.1 | > 20 | [1] |
| Doxorubicin | Reference Drug | 0.1 | 0.2 | 0.1 | 0.3 | [1] |
Table 1: Antiproliferative activity of selected indolo[1,2-c]quinazoline derivatives against human cancer cell lines and a non-malignant cell line.[1][2]
Postulated Mechanisms of Anticancer Action
While the precise mechanisms of action for many indolo[1,2-c]quinazoline derivatives are still under investigation, evidence from structurally related compounds and preliminary studies on the class itself point towards several potential molecular targets and pathways.
1.2.1. Topoisomerase Inhibition: Structurally analogous compounds, such as tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) and pyrimido[5,6,1-jk]carbazoles, are known to exert their anticancer effects through the inhibition of topoisomerase II.[3][4] This enzyme is critical for managing DNA topology during replication and transcription, and its inhibition leads to DNA damage and cell death. While direct DNA intercalation has been suggested not to be the primary mechanism for some indolo[1,2-c]quinazolines, targeting the enzymes that interact with DNA remains a strong possibility.[1][5]
1.2.2. Induction of Apoptosis and Cell Cycle Arrest: The cytotoxic effects of quinazolinone derivatives are often linked to the induction of programmed cell death (apoptosis) and disruption of the normal cell cycle progression.[6] For related compounds, this is characterized by an increase in the expression of pro-apoptotic proteins (e.g., Bax), a decrease in anti-apoptotic proteins (e.g., Bcl-2), activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).[7] Furthermore, these compounds can cause cell cycle arrest, frequently at the G2/M or S phase, preventing cancer cells from dividing.[5][8]
Experimental Protocols
1.3.1. Antiproliferative Activity (MTT Assay): This colorimetric assay is a standard method for assessing cell viability.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the indolo[1,2-c]quinazoline compounds and a positive control (e.g., Doxorubicin) for a specified period, typically 72 hours.
-
MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 3-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570-590 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
1.3.2. Cell Cycle Analysis (Flow Cytometry):
-
Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified.
1.3.3. Apoptosis Detection (Western Blot for Cleaved PARP):
-
Protein Extraction: Cells are treated with the compound, and total protein is extracted using a lysis buffer.
-
SDS-PAGE and Transfer: Protein lysates are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for cleaved PARP-1. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The presence of the cleaved PARP fragment (typically 89 kDa) is indicative of apoptosis.
Antiviral Activity: Targeting Viral Polymerases
Certain indolo[1,2-c]quinazoline derivatives have been identified as potential antiviral agents, with a notable patented application as inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), NS5B.[1][9][10]
Target: HCV NS5B Polymerase
The NS5B polymerase is a key enzyme in the HCV replication cycle, making it a prime target for direct-acting antiviral drugs.[11] Indolo[1,2-c]quinazolines are thought to act as non-nucleoside inhibitors (NNIs), binding to allosteric sites on the enzyme and inducing a conformational change that inhibits its function.[12]
Experimental Protocol: HCV NS5B Polymerase Inhibition Assay
-
Reaction Mixture: A reaction mixture is prepared containing purified recombinant HCV NS5B protein, a suitable RNA template (e.g., HCV (-) 3' UTR), and a mixture of ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP).
-
Compound Addition: Varying concentrations of the indolo[1,2-c]quinazoline inhibitor are added to the reaction mixture.
-
Initiation and Incubation: The polymerization reaction is initiated and incubated at the optimal temperature for the enzyme (e.g., 30°C) for 1-2 hours.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter membrane.
-
Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC₅₀ Determination: The inhibitory activity is calculated as the percentage reduction in RNA synthesis compared to a no-drug control, and the IC₅₀ value is determined.
Antimicrobial and Antifungal Activity
Indolo[1,2-c]quinazolines have also demonstrated promising activity against a range of pathogenic microbes.
Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial potency of these compounds.
| Compound Class | Bacterial/Fungal Strains | MIC Range (µg/mL) | Reference |
| 6-substituted indolo[1,2-c]quinazolines | S. aureus, B. subtilis, S. pyogenes (Gram+) | 2.5 - 20 | [1] |
| S. typhimurium, E. coli, K. pneumonia (Gram-) | 5.0 - 20 | [13] | |
| A. niger, C. albicans, T. viridae (Fungi) | 5.0 - 20 | [13] |
Table 2: Range of Minimum Inhibitory Concentrations (MIC) for 6-substituted indolo[1,2-c]quinazoline derivatives against various microorganisms.[1][13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The indolo[1,2-c]quinazoline scaffold is a versatile and privileged structure in medicinal chemistry, with demonstrated potential to yield compounds with significant therapeutic value. The primary targets identified to date are associated with cancer and viral infections, specifically through the inhibition of key enzymes like topoisomerase II and HCV NS5B polymerase, and the induction of apoptosis. The broad-spectrum antimicrobial activity further expands their therapeutic utility. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the structure-activity relationships to enhance potency and selectivity, and exploring their efficacy in in vivo models. This technical guide serves as a foundational resource for professionals dedicated to advancing these promising compounds from the laboratory to clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 4. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 5. mdpi.com [mdpi.com]
- 6. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial study of newly synthesized 6-substituted indolo[1,2-c]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 12-Aminomethyl Indolo[1,2-c]quinazoline Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and biological evaluation of 12-aminomethyl indolo[1,2-c]quinazoline derivatives as potential anticancer agents. The indolo[1,2-c]quinazoline scaffold is a promising chemotype in drug discovery, and derivatives with substitutions at the 12-position have demonstrated notable cytotoxicity against various cancer cell lines.[1][2][3]
Introduction
Indolo[1,2-c]quinazoline derivatives are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and antiviral properties.[1][2][3] Recent studies have focused on their potential as antiproliferative agents.[1][2][3] Structural modifications at positions 5, 6, and 12 of the indolo[1,2-c]quinazoline core have been explored to establish structure-activity relationships (SAR) and enhance cytotoxic effects.[1][2] Among these, the introduction of an aminomethyl group at the C12 position has been shown to be a key modification for conferring significant cytotoxic efficacy against cancer cells.[1][4] This document outlines the synthetic route to these compounds and the methodology for assessing their anticancer activity.
Data Presentation
Antiproliferative Activity of 12-Aminomethyl Indolo[1,2-c]quinazoline Derivatives
The cytotoxic potential of the synthesized 12-aminomethyl indolo[1,2-c]quinazoline derivatives was evaluated against a panel of human cancer cell lines, including colon carcinoma (HCT116), lung adenocarcinoma (A549), and chronic myeloid leukemia (K562).[4] Non-malignant human skin fibroblasts (HSF) were used to assess selectivity.[4] The half-maximal inhibitory concentration (IC₅₀) values were determined after 72 hours of treatment.
| Compound | R | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) | K562 IC₅₀ (µM) | HSF IC₅₀ (µM) | Selectivity Index (HSF/average cancer) |
| 9a | N(CH₃)₂ | >50 | >50 | >50 | >50 | - |
| 9b | Pyrrolidin-1-yl | 2.5 ± 0.3 | 2.9 ± 0.4 | 1.8 ± 0.2 | 3.5 ± 0.5 | ~1.4 |
| 9c | Piperidin-1-yl | 1.8 ± 0.2 | 2.2 ± 0.3 | 1.3 ± 0.1 | >25 | >14.7 |
| 9d | Morpholin-4-yl | 3.5 ± 0.4 | 4.1 ± 0.5 | 2.8 ± 0.3 | 5.2 ± 0.6 | ~1.5 |
| 9e | 4-Methylpiperazin-1-yl | 2.1 ± 0.3 | 2.8 ± 0.4 | 1.5 ± 0.2 | 3.1 ± 0.4 | ~1.4 |
| 9f | 4-Phenylpiperazin-1-yl | 1.5 ± 0.2 | 1.9 ± 0.2 | 1.1 ± 0.1 | 2.5 ± 0.3 | ~1.6 |
| Doxorubicin | - | 0.2 ± 0.03 | 0.3 ± 0.04 | 0.1 ± 0.02 | 0.8 ± 0.1 | ~4.0 |
Data extracted from a study by Khabarov et al.[1][4]
Experimental Protocols
Synthesis of 12-Aminomethyl Indolo[1,2-c]quinazolin-6(5H)-one Derivatives (9a-f)
The synthesis of 12-aminomethyl derivatives is achieved via a Mannich reaction from the parent indolo[1,2-c]quinazolin-6(5H)-one (Compound 1).[4][5] This reaction involves an aminoalkylation of the acidic C-H proton at the 12-position.
General Procedure:
-
To a solution of indolo[1,2-c]quinazolin-6(5H)-one (1 mmol) in glacial acetic acid (5 mL), add the appropriate secondary amine (1.2 mmol).
-
Add aqueous formaldehyde (37%, 1.5 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into a cold aqueous solution of sodium carbonate (10%) and stir for 30 minutes.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform-methanol gradient).
-
Characterize the final compounds by NMR and HRMS.[4]
Antiproliferative Activity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Protocol:
-
Seed cancer cells (HCT116, A549, K562) and non-malignant cells (HSF) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the test compounds in DMSO.
-
Treat the cells with serial dilutions of the compounds (typically ranging from 0.01 to 100 µM) for 72 hours. Doxorubicin is used as a positive control.[4]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values from the dose-response curves using appropriate software.
Mandatory Visualizations
Synthesis of 12-Aminomethyl Indolo[1,2-c]quinazoline Derivatives
Caption: Synthetic workflow for 12-aminomethyl indolo[1,2-c]quinazoline derivatives.
General Experimental Workflow for Anticancer Drug Screening
References
- 1. Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of cytotoxic indolo[1,2- c]quinazoline derivatives through scaffold-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. BJOC - Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design [beilstein-journals.org]
Application Notes and Protocols for the Functionalization of the Indolo[1,2-c]quinazoline Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemical modification of the indolo[1,2-c]quinazoline scaffold at positions 5, 6, and 12. This versatile heterocyclic system is a promising platform for the development of novel therapeutic agents, particularly in oncology.[1][2][3] The strategic functionalization of this core structure allows for a systematic exploration of structure-activity relationships (SAR) to enhance cytotoxic effects against cancer cells.[1][2]
Introduction
The indolo[1,2-c]quinazoline core represents a fusion of two pharmacologically significant heterocycles: indole and quinazoline.[1][4] This scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, antiviral, and antiproliferative properties.[1][2][5] The planar, polycyclic nature of this scaffold allows for potential intercalation with nucleic acids, a mechanism often exploited in the design of anticancer agents.[1][2] This document outlines established methodologies for introducing chemical diversity at key positions of the indolo[1,2-c]quinazoline core, providing a foundation for the synthesis of novel derivatives for drug discovery programs.
Functionalization Strategies
The indolo[1,2-c]quinazoline core offers several reactive sites for chemical modification. The primary positions for functionalization that have been explored for their impact on biological activity are C12, C6, and N5.[1][2][4]
-
Position C12: This position is analogous to the electron-rich C3 position of indole, making it susceptible to electrophilic substitution.[1][2] This allows for the introduction of a wide range of substituents.
-
Position C6: Modifications at this position, including the introduction of substituted amino groups, can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.[1][2]
-
Position N5: The nitrogen at position 5 possesses a reactive proton that can be readily substituted through alkylation, enabling the attachment of various side chains.[1][4]
The following sections provide detailed protocols for the functionalization at each of these positions.
Functionalization at Position 12
A. Synthesis of 6-oxoindolo[1,2-c]quinazoline-12-carbaldehyde (Vilsmeier-Haack Reaction)
This protocol describes the formylation of the indolo[1,2-c]quinazolin-6(5H)-one at the C12 position.
Experimental Protocol:
-
To a solution of indolo[1,2-c]quinazolin-6(5H)-one (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) (3 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate (NaHCO3) solution.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford 6-oxoindolo[1,2-c]quinazoline-12-carbaldehyde.[1]
B. Synthesis of 6-oxoindolo[1,2-c]quinazoline-12-carboxylic acid
This protocol outlines the conversion of the 12-formyl group to a carboxylic acid.
Experimental Protocol:
-
Reflux a solution of indolo[1,2-c]quinazolin-6(5H)-one (1 equivalent) and trifluoroacetic anhydride (TFAA) in trifluoroacetic acid.[1][2]
-
After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
-
Treat the resulting intermediate with a suitable base to yield 6-oxoindolo[1,2-c]quinazoline-12-carboxylic acid.[1][2]
C. Synthesis of 12-Aminomethyl Derivatives (Mannich Reaction)
This protocol describes the introduction of an aminomethyl group at the C12 position.
Experimental Protocol:
-
To a solution of indolo[1,2-c]quinazolin-6(5H)-one or a 6-substituted analogue (1 equivalent) in acetic acid, add a mixture of formaldehyde and the desired amine.[1][2]
-
Alternatively, use Eschenmoser's salt (dimethylmethyleneammonium iodide) for the aminomethylation.[1][2]
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed.
-
Work up the reaction mixture by neutralization and extraction with a suitable organic solvent.
-
Purify the product by column chromatography.
Functionalization at Position 6
A. Synthesis of 6-(Aminomethyl)indolo[1,2-c]quinazoline Derivatives
This two-step protocol describes the introduction of aminomethyl substituents at the C6 position.
Experimental Protocol:
Step 1: Synthesis of 6-(chloromethyl)indolo[1,2-c]quinazoline
-
Synthesize 6-(chloromethyl)indolo[1,2-c]quinazoline from the corresponding precursor according to literature procedures.[1][2]
Step 2: Nucleophilic Substitution with Amines
-
To a solution of 6-(chloromethyl)indolo[1,2-c]quinazoline (1 equivalent) in a suitable solvent (e.g., acetonitrile), add the desired amine (1.2-1.5 equivalents).
-
Add a base such as potassium carbonate (K2CO3) or triethylamine (TEA) to scavenge the HCl formed.
-
Stir the reaction mixture at room temperature or with heating until completion.
-
Remove the solvent and purify the residue by column chromatography to obtain the 6-(aminomethyl)indolo[1,2-c]quinazoline derivative.[1][2]
Functionalization at Position 5
A. N-Alkylation of Indolo[1,2-c]quinazolin-6(5H)-one
This protocol describes the introduction of an alkyl chain at the N5 position.
Experimental Protocol:
-
To a solution of indolo[1,2-c]quinazolin-6(5H)-one (1 equivalent) in a suitable polar aprotic solvent such as DMF, add a base like sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C.
-
Stir the mixture for a short period to allow for deprotonation.
-
Add the desired alkylating agent (e.g., 1-bromo-3-chloropropane) (1.1 equivalents) dropwise.[4]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation
The following tables summarize the yields of representative functionalized indolo[1,2-c]quinazoline derivatives and their cytotoxic activities.
Table 1: Synthesis Yields of Functionalized Indolo[1,2-c]quinazoline Derivatives
| Compound ID | Functionalization Position | Substituent | Yield (%) | Reference |
| 2 | 12 | -CHO | Not Reported | [1] |
| 3 | 12 | -COOH | High | [1][2] |
| 7a-c | 12 | -CONH(CH2)nNH2 | Not Reported | [1][2] |
| 9a-f | 12 | -CH2NR1R2 | Variable | [1][2] |
| 10a-c | 12 (on 6-methyl scaffold) | -CH2NR1R2 | Variable | [1][2] |
| 12a-c | 5 | -(CH2)3NH2 | Not Reported | [3] |
| 14a-d | 6 | -CH2NR1R2 | Variable | [1][2] |
Table 2: Antiproliferative Activity of Selected Indolo[1,2-c]quinazoline Derivatives
| Compound ID | HCT116 (IC50, µM) | A549 (IC50, µM) | K562 (IC50, µM) | HSF (IC50, µM) | Reference |
| 9a | Micromolar range | Micromolar range | Micromolar range | > 100 | [1] |
| 9c | Notable cytotoxicity | Notable cytotoxicity | Notable cytotoxicity | High selectivity | [1][2][3] |
| Doxorubicin | 0.25 ± 0.03 | 0.19 ± 0.02 | 0.04 ± 0.01 | 0.31 ± 0.03 | [1] |
HCT116: Colon Carcinoma, A549: Lung Adenocarcinoma, K562: Chronic Myeloid Leukemia, HSF: Human Skin Fibroblasts (non-malignant).[1]
Visualizations
The following diagrams illustrate the key synthetic workflows for the functionalization of the indolo[1,2-c]quinazoline core.
Caption: Synthetic routes for functionalization at the C12 position.
Caption: Synthetic workflow for functionalization at the C6 position.
Caption: General scheme for N-alkylation at the N5 position.
Conclusion
The functionalization of the indolo[1,2-c]quinazoline core at positions 5, 6, and 12 provides a powerful platform for the generation of diverse chemical libraries for drug discovery. The protocols and data presented herein offer a comprehensive guide for researchers to synthesize and evaluate novel derivatives with potential therapeutic applications, particularly as antiproliferative agents. The 12-aminomethyl derivatives have emerged as a particularly promising class of compounds, exhibiting significant cytotoxicity against various cancer cell lines.[1][2][3] Further exploration of the chemical space around this scaffold is warranted to develop next-generation anticancer therapeutics.
References
- 1. Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design [beilstein-journals.org]
- 5. Synthesis of indolo[1,2-c]quinazolines from 2-alkynylaniline derivatives through Pd-catalyzed indole formation/cyclization with N,N-dimethylformamide dimethyl acetal - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5,6-Dihydroindolo[1,2-c]quinazoline in HCT-116 Colon Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolo[1,2-c]quinazoline derivatives have emerged as a promising class of heterocyclic compounds with a diverse range of biological activities, including notable antiproliferative effects against various human cancer cell lines.[1][2] This document provides detailed application notes and protocols for studying the effects of 5,6-Dihydroindolo[1,2-c]quinazoline and its derivatives on the HCT-116 human colon carcinoma cell line. The provided data and methodologies are intended to guide researchers in the evaluation of these compounds as potential anticancer therapeutic agents.
Data Presentation
The cytotoxic effects of various indolo[1,2-c]quinazoline derivatives against the HCT-116 colon cancer cell line have been evaluated, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying antiproliferative activity.[1][2] The data presented in the following tables are summarized from studies utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after a 72-hour incubation period.[1]
Table 1: Antiproliferative Activity (IC50, µM) of Indolo[1,2-c]quinazolin-6(5H)-one Derivatives against HCT-116 Cells [1]
| Compound Number | Modification | IC50 (µM) against HCT-116 |
| 1 | Unsubstituted | >50.0 |
| 8 | 6-methyl | 7.4 ± 0.9 |
| 9a | 12-(dimethylaminomethyl) | 5.0 ± 0.7 |
| 9c | 12-(pyrrolidin-1-ylmethyl) | 2.1 ± 0.3 |
| 9d | 12-(piperidin-1-ylmethyl) | 21.0 ± 2.7 |
| 9e | 12-(4-methylpiperazin-1-ylmethyl) | 6.5 ± 0.8 |
| 9f | 12-(4-(2-hydroxyethyl)piperazin-1-ylmethyl) | 7.5 ± 1.1 |
| 12a | 5-(3-(pyrrolidin-1-yl)propyl) | 5.7 ± 0.7 |
| 12b | 5-(3-(piperidin-1-yl)propyl) | 5.7 ± 0.8 |
| 12c | 5-(3-(4-Boc-piperazin-1-yl)propyl) | 3.2 ± 0.5 |
| Doxorubicin | Reference Drug | 0.30 ± 0.04 |
Table 2: Antiproliferative Activity (IC50, µM) of 6-Methylindolo[1,2-c]quinazoline Derivatives against HCT-116 Cells [1]
| Compound Number | Modification | IC50 (µM) against HCT-116 |
| 10a | 12-(dimethylaminomethyl) | 9.0 ± 1.2 |
| 10b | 12-(pyrrolidin-1-ylmethyl) | 2.0 ± 0.3 |
| 13 | 6-(chloromethyl) | 10.8 ± 1.4 |
| 14a | 6-((pyrrolidin-1-yl)methyl) | 4.5 ± 0.6 |
| 14b | 6-((piperidin-1-yl)methyl) | 9.2 ± 0.6 |
| 14d | 6-((4-(2-hydroxyethyl)piperazin-1-yl)methyl) | 8.8 ± 1.0 |
| Doxorubicin | Reference Drug | 0.30 ± 0.04 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in research findings.
Cell Culture
HCT-116 cells are to be cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound derivatives.
Materials:
-
HCT-116 cells
-
McCoy's 5A medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis in HCT-116 cells treated with the test compounds using flow cytometry.
Materials:
-
HCT-116 cells
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed HCT-116 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the this compound derivative for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of HCT-116 cells after treatment with the test compounds.
Materials:
-
HCT-116 cells
-
Test compounds
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
PBS
-
Flow cytometer
Procedure:
-
Seed HCT-116 cells in 6-well plates and treat with the test compound for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for evaluating the anticancer effects of this compound derivatives on HCT-116 cells.
Postulated Mechanism of Action
While the precise signaling pathways for this compound in HCT-116 cells are yet to be fully elucidated, a plausible mechanism involves the induction of cell cycle arrest and apoptosis, common pathways for many anticancer agents.
Caption: A conceptual diagram illustrating the potential anticancer mechanisms of this compound, leading to inhibition of cell proliferation.
References
Application Notes and Protocols for the Synthesis of Indolo[1,2-c]quinazolines via Palladium-Catalyzed Cascade Annulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the synthesis of 6-unsubstituted indolo[1,2-c]quinazolines through a palladium-catalyzed cascade annulation. This efficient methodology allows for the formation of diverse 12-aryl-substituted and 12-unsubstituted indolo[1,2-c]quinazolines, which are of significant interest in medicinal chemistry and materials science.
Overview of the Synthetic Strategy
The synthesis of 12-arylindolo[1,2-c]quinazolines is achieved through a one-pot, three-step process starting from o-(o-aminophenylethynyl) trifluoroacetanilides and arylboronic acids.[1][2] The initial step involves a palladium-catalyzed reaction to form a 2-(o-aminophenyl)-3-arylindole intermediate.[1][2] This is followed by the hydrolysis of byproducts and subsequent cyclization with dimethylformamide dimethyl acetal (DMFDMA) to yield the final indolo[1,2-c]quinazoline product.[1][2] A similar strategy can be employed to synthesize 12-unsubstituted indolo[1,2-c]quinazolines from 2-(1H-indol-2-yl)anilines and DMFDMA.[3]
Experimental Protocols
General Procedure for the Synthesis of 12-Arylindolo[1,2-c]quinazolines
This protocol is adapted from the procedure described by Arcadi et al.[1][2]
Materials:
-
o-(o-aminophenylethynyl) trifluoroacetanilides
-
Arylboronic acids
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Potassium phosphate (K₃PO₄)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
Dimethylformamide dimethyl acetal (DMFDMA)
-
Oxygen (O₂) or air
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve Pd(OAc)₂ (0.05 equiv) and dppp (0.05 equiv) in anhydrous MeOH.
-
Addition of Reagents: To the solution from step 1, add the o-(o-aminophenylethynyl) trifluoroacetanilide (1.0 equiv), the corresponding arylboronic acid (2.0 equiv), and K₃PO₄ (2.0 equiv).
-
Indole Formation: Stir the reaction mixture at 60 °C under an oxygen atmosphere. Monitor the reaction by TLC until the starting trifluoroacetanilide is consumed.
-
Hydrolysis: Heat the reaction mixture to 100 °C to ensure complete hydrolysis of any reaction byproducts.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ether) and wash with a saturated solution of NaHCO₃. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude residue in DMF and add DMFDMA (5.0 equiv). Stir the mixture at 100 °C. Monitor the reaction by TLC for the formation of the indolo[1,2-c]quinazoline.
-
Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with brine. Dry the organic layer and concentrate. Purify the crude product by flash chromatography on silica gel to obtain the desired 12-arylindolo[1,2-c]quinazoline.
General Procedure for the Synthesis of 12-Unsubstituted Indolo[1,2-c]quinazolines
This protocol is based on the cyclization of 2-(1H-indol-2-yl)anilines with DMFDMA.[3]
Materials:
-
2-(1H-indol-2-yl)aniline derivatives
-
Dimethylformamide (DMF)
-
Dimethylformamide dimethyl acetal (DMFDMA)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: Dissolve the 2-(1H-indol-2-yl)aniline derivative in DMF in a reaction vessel.
-
Addition of DMFDMA: Add DMFDMA (1.2-2.0 equiv) to the solution.
-
Cyclization: Stir the reaction mixture at 100 °C. Monitor the reaction's progress by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ether) and wash with a saturated NaHCO₃ solution. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash chromatography on silica gel to yield the 12-unsubstituted indolo[1,2-c]quinazoline.
Data Presentation
The following tables summarize the yields for the synthesis of various 12-aryl and 12-unsubstituted indolo[1,2-c]quinazolines based on the described protocols.[3]
Table 1: Synthesis of 12-Arylindolo[1,2-c]quinazolines [3]
| Entry | R¹ | R² | Ar | Product | Yield (%) |
| 1 | H | H | 4-MeO-C₆H₄- | 10a | 76 |
| 2 | H | H | 4-Me-C₆H₄- | 10b | 61 |
| 3 | H | H | phenyl | 10c | 75 |
| 4 | H | H | 1-naphthyl | 10d | 60 |
| 5 | H | H | 4-CF₃-C₆H₄- | 10e | 69 |
| 6 | H | H | 4-Br-C₆H₄- | 10f | 60 |
| 7 | H | H | 4-MeOC(O)-C₆H₄- | 10g | 59 |
| 8 | H | H | 4-Cl-C₆H₄- | 10h | 52 |
| 9 | Me | H | 4-MeO-C₆H₄- | 10k | 63 |
| 10 | H | Me | 4-MeO-C₆H₄- | 10l | 60 |
Table 2: Synthesis of 12-Unsubstituted Indolo[1,2-c]quinazolines [3]
| Entry | R¹ | R² | R³ | Starting Material | Product | Yield (%) |
| 1 | H | H | H | 14a | 13a | 86 |
| 2 | Me | H | Me | 14b | 13b | 87 |
| 3 | COOMe | H | COOMe | 14c | 13c | 81 |
| 4 | H | H | Me | 14d | 13d | 95 |
| 5 | Me | Me | H | 14e | 13e | 73 |
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of 12-arylindolo[1,2-c]quinazolines.
Caption: Workflow for Pd-catalyzed synthesis of 12-arylindolo[1,2-c]quinazolines.
The logical relationship for the condition-dependent synthesis of indolo[1,2-c]quinazolines versus indolo[3,2-c]quinolines is depicted below.[1][4]
Caption: Condition-dependent selective synthesis.
References
- 1. Synthesis of indolo[1,2-c]quinazolines from 2-alkynylaniline derivatives through Pd-catalyzed indole formation/cyclization with N,N-dimethylformamide dimethyl acetal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of indolo[1,2-c]quinazolines from 2-alkynylaniline derivatives through Pd-catalyzed indole formation/cyclization with N,N-dimethylformamide dimethyl acetal [beilstein-journals.org]
Application Notes and Protocols for Purity Assessment of Synthesized Indolo[1,2-c]quinazolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for assessing the purity of synthesized indolo[1,2-c]quinazoline derivatives. Detailed protocols are provided to facilitate the implementation of these methods in a laboratory setting.
Introduction to Purity Assessment
The verification of purity is a critical step in the synthesis of novel compounds, particularly for those intended for biological evaluation and drug development. For indolo[1,2-c]quinazolines, a class of heterocyclic compounds with promising therapeutic potential, ensuring high purity is paramount to obtaining reliable and reproducible biological data. A multi-faceted analytical approach is typically employed to confirm the identity, structure, and purity of the synthesized molecules, with a general requirement of ≥95% purity for compounds undergoing biological screening.[1]
Summary of Analytical Techniques
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment of indolo[1,2-c]quinazolines. The following table summarizes the primary analytical methods and their applications in this context.
| Analytical Technique | Primary Application | Information Obtained | Typical Purity Requirement |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination | Percentage purity, detection of impurities | ≥ 95% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity identification and profiling | Molecular weight of the main compound and impurities | Confirmation of identity |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity estimation | Chemical structure, presence of residual solvents and impurities | Qualitative assessment |
| Elemental Analysis (CHN Analysis) | Confirmation of elemental composition | Percentage of Carbon, Hydrogen, and Nitrogen | Within ±0.4% of theoretical values[2][3] |
| X-ray Crystallography | Absolute structure determination | Unambiguous 3D molecular structure, confirmation of stereochemistry | Confirms absolute purity of a single crystal |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity assessment, Reverse-Phase HPLC (RP-HPLC) is the most common method, where the stationary phase is nonpolar and the mobile phase is polar. The area under the peak of the main compound relative to the total area of all peaks provides a quantitative measure of purity.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized indolo[1,2-c]quinazoline.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
A standard HPLC system equipped with a UV detector is required.
-
The following table outlines a typical set of HPLC parameters.
-
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm (or the λmax of the specific indolo[1,2-c]quinazoline) |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity using the following formula: % Purity = (Area of the main peak / Total area of all peaks) x 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling
Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the synthesized compound and for identifying potential impurities. Electrospray ionization (ESI) is a commonly used soft ionization technique for this class of compounds.[4]
Protocol:
-
Sample Preparation and LC Conditions:
-
Follow the same sample preparation and HPLC conditions as described in the HPLC protocol. The mobile phase additives should be volatile (e.g., formic acid instead of TFA for better MS sensitivity).
-
-
Mass Spectrometry Parameters (ESI):
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the indolo[1,2-c]quinazoline and potential dimeric or adducted species (e.g., 100-1000 m/z).
-
Capillary Voltage: ~3-4 kV
-
Drying Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak and confirm that the observed m/z value corresponds to the expected molecular ion ([M+H]⁺) of the synthesized indolo[1,2-c]quinazoline.
-
Analyze the mass spectra of minor peaks to identify potential impurities, such as starting materials, by-products, or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for confirming the structure of synthesized indolo[1,2-c]quinazolines.[1][5] The presence of unexpected signals can indicate impurities.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
-
Instrumentation and Parameters:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[3]
-
The following table provides typical acquisition parameters.
-
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ or CDCl₃ | DMSO-d₆ or CDCl₃ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Number of Scans | 16-64 | 1024 or more |
| Relaxation Delay | 1-2 seconds | 2 seconds |
-
Data Analysis:
-
Assign all proton and carbon signals to the expected structure of the indolo[1,2-c]quinazoline.
-
Check for the presence of signals that do not correspond to the target molecule. These may indicate impurities or residual solvents.
-
The integral values in the ¹H NMR spectrum can be used to estimate the relative amounts of impurities if their structures are known.
-
Elemental Analysis for Elemental Composition Verification
Principle: Elemental analysis, typically CHN analysis, involves the combustion of the sample to convert carbon, hydrogen, and nitrogen into CO₂, H₂O, and N₂, respectively. The amounts of these gases are then measured to determine the percentage composition of C, H, and N in the original sample.
Protocol:
-
Sample Preparation:
-
The sample must be thoroughly dried to remove any residual solvents, which can significantly affect the results.
-
Provide 2-3 mg of the purified and dried compound for analysis.
-
-
Analysis:
-
The analysis is typically performed using an automated elemental analyzer.
-
-
Data Interpretation:
| Element | Theoretical (%) | Found (%) | Difference (%) |
| Carbon (C) | [Calculated Value] | [Experimental Value] | < 0.4 |
| Hydrogen (H) | [Calculated Value] | [Experimental Value] | < 0.4 |
| Nitrogen (N) | [Calculated Value] | [Experimental Value] | < 0.4 |
X-ray Crystallography for Absolute Structure Determination
Principle: X-ray crystallography is a powerful technique that provides the unambiguous, three-dimensional structure of a molecule in the solid state. It is considered the gold standard for structural proof and confirmation of absolute purity for a single crystal.
Protocol:
-
Crystal Growth:
-
Grow single crystals of the synthesized indolo[1,2-c]quinazoline of sufficient size and quality. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
-
Data Collection and Structure Refinement:
-
Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the data and solve the crystal structure using specialized software.
-
-
Data Analysis:
-
The refined crystal structure provides precise bond lengths, bond angles, and stereochemical information, unequivocally confirming the molecular structure.
-
Visualizations
Caption: Overall workflow for the purity assessment of synthesized indolo[1,2-c]quinazolines.
Caption: Decision tree for selecting the appropriate analytical technique.
Caption: Logical relationships between different purity assessment methods.
References
- 1. Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Catalyst Systems for Dihydroindolo[1,2-c]quinazoline Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydroindolo[1,2-c]quinazolines. Our aim is to address common experimental challenges and provide solutions for optimizing your catalyst systems.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of dihydroindolo[1,2-c]quinazolines, particularly focusing on catalyst-mediated reactions.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing low to no conversion of the starting material to the desired dihydroindolo[1,2-c]quinazoline. What are the potential causes and how can I troubleshoot this?
-
Answer:
-
Catalyst Inactivity: The catalyst is crucial for the cyclization reaction. For instance, in the molybdenum-catalyzed synthesis from N-vinylazoles, the absence of the Mo-catalyst results in no product formation.[1] Ensure that the catalyst has been stored correctly and is not deactivated. It is advisable to use a fresh batch of catalyst or test its activity on a known reaction.
-
Incorrect Catalyst System: Different synthetic routes require specific catalyst systems. While molybdenum catalysts are effective for the cyclization of N-vinylazoles, other methodologies may employ palladium, copper, rhodium, or iron-based catalysts.[2][3] Verify that you are using the appropriate catalyst for your chosen synthetic pathway. For the Mo-catalyzed reaction starting from the corresponding nitro compound, both the molybdenum catalyst and triphenylphosphine (PPh₃) are essential for the formation of dihydroindolo[1,2-c]quinazoline.[1]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. For the Mo-catalyzed cyclization, temperatures around 160°C in toluene have been shown to provide good yields.[1] A lower temperature of 135°C resulted in a slight decrease in yield.[1] It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific substrate.
-
Steric Hindrance: The structure of your starting material can significantly impact the reaction efficiency. Steric hindrance in the substrate may hamper the reaction.[1] If you suspect steric hindrance to be an issue, you may need to explore alternative catalyst systems or modify your synthetic strategy.
-
Atmosphere Control: Some catalytic reactions are sensitive to air or moisture. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) if required by the protocol.
-
Issue 2: Formation of Unexpected Byproducts
-
Question: I am observing the formation of significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?
-
Answer:
-
Side Reactions: Depending on the starting materials and reaction conditions, various side reactions can occur. For example, in the synthesis of N-vinylazoles, partial vinylation at the C3 position of indole has been observed as a side reaction.[1]
-
Structural Characterization: It is essential to characterize the byproducts to understand the competing reaction pathways. Techniques such as NMR (COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS) are invaluable for structure elucidation.[1]
-
Reaction Optimization: Once the byproduct is identified, you can adjust the reaction conditions to minimize its formation. This could involve changing the solvent, temperature, catalyst loading, or using specific additives that suppress the side reaction. For instance, in the Pd-catalyzed synthesis of 12-arylindolo[1,2-c]quinazolines, the formation of 12-unsubstituted analogs was observed as a byproduct, and optimization of the reaction conditions was necessary to favor the desired product.[4][5]
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final dihydroindolo[1,2-c]quinazoline product from the reaction mixture. What purification strategies are recommended?
-
Answer:
-
Chromatography: Column chromatography is a standard and effective method for purifying organic compounds. The choice of stationary phase (e.g., silica gel) and eluent system will depend on the polarity of your product and impurities. It is advisable to first perform thin-layer chromatography (TLC) to determine the optimal solvent system.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique to obtain high-purity material. The choice of solvent is critical and may require some screening.
-
Precipitation: In some cases, the product can be selectively precipitated from the reaction mixture by adding an anti-solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst systems for the synthesis of dihydroindolo[1,2-c]quinazolines?
A1: A variety of catalyst systems have been successfully employed, with the choice depending on the specific synthetic route. Some of the prominent systems include:
-
Molybdenum-based catalysts: MoO₂Cl₂(DMF)₂ has been shown to be essential for the cyclization of N-vinylindoles derived from skatole derivatives.[1]
-
Palladium-based catalysts: Palladium catalysts, such as Pd(OAc)₂, are widely used in C-H activation and coupling reactions to form the quinazoline ring system.[2][3][4][5]
-
Copper-based catalysts: Copper catalysts are used in various synthetic strategies, including Ullmann-type couplings and aerobic oxidative C-H amination.[6][7]
-
Rhodium and Iron-based catalysts: These have also been reported for C-H activation and cyclization reactions leading to indolo[1,2-c]quinazolines.[2][3]
Q2: How do I choose the optimal solvent and temperature for my reaction?
A2: The optimal solvent and temperature are highly dependent on the specific catalytic system and substrates being used. For the Mo-catalyzed formation of dihydroindolo[1,2-c]quinazolines from N-vinylazoles, toluene was found to be a suitable solvent, with a reaction temperature of 160°C providing good yields.[1] It is always recommended to consult the literature for protocols involving similar substrates and catalyst systems. If such information is unavailable, a systematic optimization study should be conducted, starting with common aprotic solvents like toluene, dioxane, or DMF, and varying the temperature in a controlled manner.
Q3: What is the role of triphenylphosphine (PPh₃) in the Mo-catalyzed synthesis?
A3: In the Mo-catalyzed synthesis starting from the corresponding nitro-substituted N-vinylazole, PPh₃ acts as a reducing agent, facilitating the deoxygenation of the nitro group to form an in-situ ortho-aniline intermediate.[1] This aniline intermediate then undergoes intramolecular cyclization, catalyzed by the molybdenum species, to form the dihydroindolo[1,2-c]quinazoline ring.[1] However, if the reaction starts directly from the amine derivative, PPh₃ is not required for the cyclization step.[1]
Q4: How can I confirm the structure of my synthesized dihydroindolo[1,2-c]quinazoline?
A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are crucial for establishing connectivity between atoms.[1]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecule, which helps in confirming its elemental composition.
-
X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides the definitive three-dimensional structure.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for Mo-Catalyzed Dihydroindolo[1,2-c]quinazoline (5a) Formation
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 10 | Dioxane | 160 | 65 |
| 2 | 5 | Dioxane | 160 | 78 |
| 3 | 5 | Toluene | 160 | 82 |
| 4 | 5 | Toluene | 135 | 75 |
Data summarized from a study on Mo-catalyzed cyclization.[1]
Experimental Protocols
General Procedure for Mo-Catalyzed Synthesis of Dihydroindolo[1,2-c]quinazolines (5a-h)
To a sealed tube containing the N-vinylazole substrate (0.2 mmol) and MoO₂Cl₂(DMF)₂ (5 mol%) is added triphenylphosphine (2.4 equiv.) and toluene (3 mL). The tube is sealed and the reaction mixture is heated at 160°C for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired dihydroindolo[1,2-c]quinazoline product.[1]
Visualizations
Caption: Experimental workflow for the Mo-catalyzed synthesis.
Caption: Proposed mechanism for dihydroindolo[1,2-c]quinazoline formation.
References
- 1. Mo-catalyzed cyclization of N -vinylindoles and skatoles: synthesis of dihydroindolo[1,2- c ]-quinazolines and dihydroindolo[3,2- b ]-indoles, and eva ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01973J [pubs.rsc.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of indolo[1,2-c]quinazolines from 2-alkynylaniline derivatives through Pd-catalyzed indole formation/cyclization with N,N-dimethylformamide dimethyl acetal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Copper-Catalyzed Indoloquinazoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the side-product analysis in copper-catalyzed indoloquinazoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for copper-catalyzed indoloquinazoline synthesis?
A1: The synthesis of indoloquinazolines often proceeds through a copper-catalyzed domino reaction involving sequential Ullmann-type C-C and C-N couplings. A plausible reaction pathway involves the initial coupling of an activated methylene compound with an aryl halide, followed by an intramolecular cyclization to form the indoloquinazoline core.[1] The mechanism can be influenced by the choice of catalyst, ligand, base, and solvent.
Q2: What is the role of the copper catalyst and ligand in the reaction?
A2: The copper catalyst, typically a Cu(I) salt like CuI or CuBr, is fundamental to facilitating the C-C and C-N bond formations.[1][2] The ligand, often an amino acid like L-proline or a bidentate ligand like 2,2'-bipyridine, stabilizes the copper catalyst, enhances its solubility, and modulates its reactivity to promote the desired coupling and prevent side reactions.[1][3]
Q3: Why is the choice of base and solvent critical for the reaction's success?
A3: The base, such as K₂CO₃ or Cs₂CO₃, is crucial for deprotonating the nucleophiles in the reaction. The solubility and particle size of the inorganic base can significantly impact the reaction kinetics and overall yield.[4][5] The solvent, commonly a polar aprotic solvent like DMSO or NMP, needs to dissolve the reactants and the catalyst system while being stable at the required reaction temperatures.[1][2] The presence of water can sometimes hinder the reaction, particularly in steps involving imine formation.[1]
Q4: What are some common side-products observed in these reactions?
A4: While specific side-product identification requires detailed analysis, potential byproducts in Ullmann-type couplings can include:
-
Homo-coupling products: Resulting from the coupling of two molecules of the same starting aryl halide.
-
Incomplete cyclization products: Intermediates that fail to undergo the final ring-closing step.
-
Products from side reactions with the solvent or base: Particularly at high temperatures.
-
Over-arylation or N-arylation at undesired positions: Depending on the substrate and reaction conditions.
Q5: How can I purify the final indoloquinazoline product?
A5: The crude product is typically purified using column chromatography on silica gel.[1] The choice of eluent, often a mixture of petroleum ether/ethyl acetate or dichloromethane/ethyl acetate, will depend on the polarity of the specific indoloquinazoline derivative.[1] The purification process involves partitioning the reaction mixture between an organic solvent and water, followed by extraction, drying of the organic layer, and concentration under reduced pressure before chromatographic separation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Inactive Catalyst: The copper catalyst may have oxidized or is of poor quality. | Use a fresh batch of the copper salt. Consider using a more active catalyst precursor. |
| Inappropriate Ligand: The chosen ligand may not be effective for the specific substrates. | Screen different ligands. For Ullmann-type couplings, L-proline and its derivatives are often effective.[1] | |
| Incorrect Base: The base may not be strong enough or may have poor solubility. | Use a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered to increase its surface area and solubility.[4][5] | |
| Suboptimal Temperature: The reaction temperature may be too low for the coupling to occur or too high, leading to decomposition. | Optimize the reaction temperature. A typical range for these reactions is 70-120 °C.[1][2] | |
| Presence of Water: Traces of water can inhibit certain steps of the reaction.[1] | Use anhydrous solvents and ensure all glassware is thoroughly dried. | |
| Formation of multiple products | Side Reactions: Competing side reactions such as homo-coupling may be occurring. | Adjust the stoichiometry of the reactants. A slight excess of one reactant may favor the desired cross-coupling. |
| Decomposition of Starting Materials or Product: The reaction conditions may be too harsh. | Lower the reaction temperature and/or shorten the reaction time. | |
| Inconsistent results | Variability in Reagent Quality: The quality of the catalyst, base, or solvent may vary between batches. | Use high-purity reagents from a reliable source. |
| Atmosphere Control: The reaction may be sensitive to oxygen or moisture. | Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1] |
Quantitative Data Summary
Table 1: Effect of Copper Catalyst on Product Yield
| Entry | Catalyst | Yield (%) |
| 1 | CuI | 72 |
| 2 | Cu₂O | 50 |
| 3 | CuBr | Not specified, but effective[2] |
| 4 | CuCl | Not specified |
Reaction conditions: N-(2-iodophenyl)acetamide, malononitrile, and o-iodobenzaldehyde, L-proline as ligand, K₂CO₃ as base, in DMSO.[1]
Table 2: Influence of Solvent on Product Yield
| Entry | Solvent | Yield (%) |
| 1 | DMSO | 72 |
| 2 | DMSO/H₂O (1:1) | 36 |
| 3 | NMP | Not specified, but effective[2] |
Reaction conditions: As described in Table 1, with CuI as the catalyst.[1]
Experimental Protocols
Representative Protocol for the Synthesis of Indolo[1,2-a]quinazoline Derivatives:
A mixture of N-(2-iodophenyl)acetamide (0.5 mmol), the active methylene compound (0.6 mmol), CuI (10 mol %), L-proline (20 mol %), and K₂CO₃ (1.5 mmol) in DMSO (1.0 mL) is stirred at 70 °C for 12 hours under an argon atmosphere. After the starting material is consumed (monitored by TLC), 2-iodobenzaldehyde (0.4 mmol) and additional DMSO (0.77 mL) are added. The resulting mixture is stirred at 80 °C for another 12 hours. Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.[1]
Visualizations
Caption: Proposed mechanism for copper-catalyzed indoloquinazoline synthesis.
Caption: General experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. A simple copper-catalyzed two-step one-pot synthesis of indolo[1,2-a]quinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Synthesis of 2-Arylquinazolinones from 2-Arylindoles with Amines or Ammoniums [organic-chemistry.org]
- 3. Synthesis of Quinoline-Indole Hybrids through Cu(II)-Catalyzed Amination and Annulation between N-Oxides and o-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Microwave-Assisted N-Arylation Cyclization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of microwave irradiation time in N-arylation cyclization reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during microwave-assisted N-arylation cyclization experiments.
| Issue | Potential Causes | Recommended Solutions |
| 1. Low or No Product Yield | - Insufficient Microwave Power/Time: The reaction may not have reached the necessary activation energy.[1] - Incorrect Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, causing decomposition.[2] - Poor Microwave Absorption: The solvent or reactants may have low dielectric properties, leading to inefficient heating.[3][4] - Catalyst Inactivity: The catalyst may have been deactivated or an inappropriate catalyst was chosen for the specific transformation.[2] | - Increase Microwave Power: Gradually increase the power in small increments. - Extend Irradiation Time: Increase the reaction time, monitoring the progress by TLC or LC-MS. - Optimize Temperature: Systematically vary the temperature. Start with a temperature slightly above the solvent's boiling point and increase in 10-20°C increments.[2] - Solvent Selection: Use a solvent with a higher dielectric constant (e.g., DMF, DMSO, ethanol) to improve microwave absorption.[3] Alternatively, solvent-free conditions with a solid support can be explored.[5][6][7] - Catalyst Screening: Test different catalysts and ligands known to be effective for N-arylation reactions. Ensure the catalyst is compatible with microwave conditions. |
| 2. Formation of Significant Side Products | - Over-irradiation: Excessive heating time or temperature can lead to decomposition of reactants or products, or promote side reactions.[5] - Incorrect Solvent Choice: The solvent may participate in side reactions or alter the reaction pathway. Using a non-polar solvent can sometimes lead to the formation of side products like benzimidazole.[8] - Debromination: In reactions involving aryl bromides, debromination can be a competing side reaction, especially at high temperatures.[2] | - Reduce Irradiation Time: Perform a time-course study to find the optimal reaction time that maximizes product yield while minimizing side products. - Lower the Temperature: A lower reaction temperature may favor the desired reaction pathway.[2] - Solvent Optimization: Experiment with different solvents to find one that minimizes side reactions.[8] - Catalyst and Ligand Choice: For reactions prone to debromination, using specific catalysts and ligands (e.g., XPhosPdG2/XPhos) can suppress this side reaction.[2] |
| 3. Reaction Does Not Go to Completion | - Equilibrium Limitations: The reaction may have reached equilibrium. - Insufficient Reagent Concentration: One of the reactants may be limiting the reaction. - Inadequate Mixing: Poor stirring in the microwave vial can lead to localized heating and incomplete reaction. | - Increase Temperature: Higher temperatures can sometimes shift the equilibrium towards the product side. - Adjust Stoichiometry: Increase the concentration of the limiting reagent. - Ensure Proper Stirring: Use appropriate magnetic stir bars and ensure they are functioning correctly throughout the reaction. |
| 4. Arcing or Sparking in the Microwave Cavity | - Presence of Metal: Metal clamps, stir bars with exposed metal, or metallic catalysts in high concentrations can cause arcing. - High Concentration of Ionic Species: Highly concentrated ionic solutions can lead to arcing. | - Use Microwave-Safe Equipment: Ensure all reaction vessels and stir bars are designed for microwave use. - Disperse Catalyst: If using a solid-supported metal catalyst, ensure it is well-dispersed in the reaction mixture. - Dilute the Reaction Mixture: If possible, dilute highly ionic solutions. |
| 5. Pressure Build-up Exceeds Safety Limits | - Use of Low-Boiling Point Solvents: Volatile solvents will generate high pressure at elevated temperatures. - Exothermic Reaction: A runaway exothermic reaction can lead to a rapid increase in temperature and pressure. | - Choose a High-Boiling Point Solvent: Solvents with higher boiling points will generate less pressure at a given temperature. - Control Reaction Scale: Start with small-scale reactions to assess exothermicity. - Power Modulation: Use a microwave reactor with power modulation to control the heating rate and prevent rapid temperature spikes. - Cooling Systems: Utilize reactors with simultaneous cooling capabilities to manage exothermic events. |
Frequently Asked Questions (FAQs)
Q1: How do I convert a conventional heating protocol for N-arylation cyclization to a microwave-assisted one?
A1: A good starting point is to use the same solvent and catalyst system. Set the initial microwave temperature to 10-20°C above the boiling point of the solvent used in the conventional method. The initial reaction time can be significantly shorter, typically in the range of 5-30 minutes. Monitor the reaction progress and optimize the time and temperature from there. Microwave synthesis often allows for superheating of solvents in sealed vessels, which can dramatically accelerate reaction rates.
Q2: What is the most critical parameter to optimize for microwave irradiation time?
A2: While time is important, temperature is often the most critical parameter to optimize first. The reaction rate is highly dependent on temperature. Once the optimal temperature is determined, the irradiation time can be fine-tuned to maximize the yield and minimize the formation of byproducts. Power should be sufficient to reach and maintain the target temperature.
Q3: Can I perform microwave-assisted N-arylation cyclization without a solvent?
A3: Yes, solvent-free or "neat" reactions are a significant advantage of microwave chemistry and are considered a green chemistry approach.[5][6][7] Reactants can be adsorbed onto a solid support like alumina or silica gel, which helps in absorbing microwave energy and facilitating the reaction. This often leads to simpler work-up procedures and reduced waste.[6]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent's ability to absorb microwave energy (dielectric properties) is crucial.[3] Polar solvents like DMF, DMSO, and ethanol are excellent microwave absorbers and heat up rapidly. Non-polar solvents like toluene or hexane are poor absorbers. The choice of solvent can also influence the reaction's selectivity and the formation of side products.[8]
Q5: My reaction works well on a small scale, but the yield decreases upon scale-up. What could be the issue?
A5: Scaling up microwave reactions can be challenging due to the penetration depth of microwaves. In larger volumes, the heating may not be uniform, leading to hot spots and cold spots within the reaction mixture. This can result in incomplete reactions or product decomposition. Using a microwave reactor designed for scale-up with efficient stirring and temperature monitoring is essential. It may also be necessary to re-optimize the reaction conditions for the larger scale.
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki-Miyaura N-Arylation Cyclization:
-
To a microwave reaction vial equipped with a magnetic stir bar, add the N-containing heterocyclic precursor (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, XPhosPdG2, 2-5 mol%), a suitable ligand (if required), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Add the appropriate solvent (e.g., DMF, dioxane, toluene/water mixture).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined temperature (e.g., 100-150°C) for a specified time (e.g., 10-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture by diluting with an organic solvent, filtering to remove solids, and concentrating the filtrate.
-
Purify the crude product by column chromatography to obtain the desired N-arylated cyclized product.
Quantitative Data Summary
The following tables summarize quantitative data from various microwave-assisted N-arylation and cyclization reactions, comparing them with conventional heating methods.
Table 1: Comparison of Microwave vs. Conventional Heating for the Synthesis of Quinolines
| Entry | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Microwave | 130 | 30-40 min | 72 | [2] |
| 2 | Conventional | Reflux | 6 h | 34 | [2] |
| 3 | Microwave | 80 | 3 min | 50-80 | [2] |
| 4 | Conventional | Reflux | 3 h - overnight | Lower than MW | [2] |
Table 2: Comparison of Microwave vs. Conventional Heating for Suzuki-Miyaura Cross-Coupling
| Entry | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Microwave | 135 | 40 min | 67-89 | [2] |
| 2 | Conventional | Heat | 12 h | Not specified | [2] |
Table 3: Synthesis of Pyrazolo-[3,4-b]-quinoline Derivatives
| Entry | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Microwave | 50 | 5 min | 91-98 | [2] |
| 2 | Microwave | 30 | Not specified | 15 | [2] |
Visualizations
Caption: General experimental workflow for microwave-assisted N-arylation cyclization.
Caption: A logical flow for troubleshooting low-yield N-arylation cyclization reactions.
References
- 1. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 3. Solvent Choice for Microwave Synthesis [cem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 7. Microwave-assisted organic synthesis and transformations using benign reaction media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
Technical Support Center: Troubleshooting Low Yields in Jones Oxidation of Indolo[1,2-c]quinazoline Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields during the Jones oxidation of indolo[1,2-c]quinazoline intermediates. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: We are attempting to oxidize a primary or secondary alcohol on an indolo[1,2-c]quinazoline scaffold to the corresponding carboxylic acid or ketone using Jones reagent, but the reaction yield is consistently low. What is the primary reason for this?
A1: The primary reason for low yields in the Jones oxidation of indolo[1,2-c]quinazoline intermediates is the high oxidative sensitivity of the fused indole ring system.[1][2][3][4] The strongly acidic and oxidizing conditions of the Jones reagent (chromic acid in sulfuric acid and acetone) can lead to degradation of the electron-rich indole moiety, resulting in poor selectivity and the formation of complex product mixtures.[1][2][3][4]
Q2: What are the likely side products when subjecting an indolo[1,2-c]quinazoline intermediate to Jones oxidation?
A2: While the desired product is the ketone or carboxylic acid, the harsh conditions of the Jones oxidation can lead to a variety of side products due to the reactivity of the indole nucleus. Oxidation of the indole ring itself is a major competing reaction. Potential side products can include:
-
Oxindoles: Oxidation at the C2 and C3 positions of the indole core is a common pathway for indole degradation under oxidative conditions.
-
Ring-opened products: More severe oxidation can lead to the cleavage of the C2-C3 bond of the indole ring.
-
Polymeric materials: Complex, often insoluble, polymeric materials can form due to the reactive nature of intermediates generated during the oxidation of the indole ring.
Q3: We observe a rapid color change to green/brown upon addition of the Jones reagent, but analysis shows very little of the desired product. What does this indicate?
A3: The characteristic color change from the orange/red of Cr(VI) to the green of Cr(III) indicates that the Jones reagent is being consumed.[5] However, in the context of indolo[1,2-c]quinazoline intermediates, this rapid consumption may not be solely due to the oxidation of the target alcohol. It likely signifies that the reagent is also being consumed in non-productive pathways, such as the oxidation and degradation of the sensitive indole ring system. The appearance of brown coloration often suggests the formation of complex, polymeric side products.
Q4: Are there any modifications to the standard Jones oxidation protocol that might improve the yield for this class of compounds?
A4: While the Jones oxidation is generally not recommended for sensitive substrates like indolo[1,2-c]quinazolines, some general strategies to mitigate harsh conditions could be attempted, though success is not guaranteed:
-
Lowering the reaction temperature: Maintaining the reaction at 0°C or even lower may help to control the reaction rate and potentially reduce side reactions.
-
Slow, controlled addition of the reagent: Adding the Jones reagent dropwise to the solution of the substrate can help to avoid localized high concentrations of the oxidant.
-
Anhydrous conditions: For the oxidation of primary alcohols to aldehydes, strictly anhydrous conditions can sometimes prevent over-oxidation to the carboxylic acid.[5] However, this does not address the issue of indole ring stability.
Given the inherent sensitivity of the substrate, switching to a milder oxidizing agent is a more effective strategy than attempting to optimize the Jones oxidation.
Troubleshooting Low Yields: A Logical Workflow
If you are experiencing low yields with the Jones oxidation of your indolo[1,2-c]quinazoline intermediate, the following workflow can help diagnose the issue and guide you toward a solution.
Caption: A logical workflow for troubleshooting low yields in the Jones oxidation of indolo[1,2-c]quinazoline intermediates.
Experimental Protocols
Representative (Problematic) Protocol: Jones Oxidation of an Indolo[1,2-c]quinazoline Alcohol
This protocol is provided as an example of a typical Jones oxidation procedure that is likely to result in low yields with sensitive indolo[1,2-c]quinazoline substrates. It is not a recommended procedure for this class of compounds.
Preparation of Jones Reagent (2.7 M):
-
In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve 26.72 g of chromium trioxide (CrO₃) in 75 mL of deionized water.[1]
-
While maintaining the temperature at 0-5°C, slowly and carefully add 23 mL of concentrated sulfuric acid (H₂SO₄).[1]
-
Once the addition is complete, bring the total volume to 100 mL with deionized water. The resulting solution is the Jones reagent.
Oxidation Procedure:
-
Dissolve the indolo[1,2-c]quinazoline alcohol intermediate (1 equivalent) in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add the prepared Jones reagent (2.0 equivalents based on the alcohol) dropwise from the addition funnel, ensuring the internal temperature does not rise above 5°C.[5]
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is expected to be rapid.
-
Upon completion (or when TLC indicates consumption of starting material and formation of multiple products), quench the reaction by the dropwise addition of isopropyl alcohol until the orange color of the excess Cr(VI) is no longer present and a green precipitate forms.[1][5]
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Expect a low yield of the desired product and a complex mixture of other fractions.
Data on Low Yields and Alternative Methods
Due to the inherent instability of the indolo[1,2-c]quinazoline ring system under strongly oxidative and acidic conditions, quantitative data for successful Jones oxidations are scarce in the literature. The primary report on this specific transformation notes only a "low yield".[1][2][3][4]
Alternative, Milder Oxidation Methods
Given the challenges with Jones oxidation, several milder and more selective oxidizing agents are recommended for sensitive heterocyclic compounds.
| Oxidizing Agent/Method | Typical Substrate | Product | Reported Yield | Reference (Illustrative) |
| Pinnick Oxidation (NaClO₂/NaH₂PO₄) | Electron-rich aromatic aldehydes | Carboxylic Acids | High | N/A |
| Dess-Martin Periodinane (DMP) | Primary and secondary alcohols | Aldehydes and Ketones | High | N/A |
| Swern Oxidation (Oxalyl chloride/DMSO) | Primary and secondary alcohols | Aldehydes and Ketones | High | N/A |
| Manganese Dioxide (MnO₂) | Allylic and benzylic alcohols | Aldehydes and Ketones | Variable | N/A |
| Haloform Reaction (on acetyl-substituted precursor) | Acetyl-indolo[1,2-c]quinazoline | Carboxylic Acid | High | Ivachtchenko et al. (2025)[1][2][3][4] |
Note: Yields are highly substrate-dependent. The table provides a general comparison of methods suitable for sensitive substrates.
Recommended Alternative Signaling Pathway
For the successful synthesis of 6-oxoindolo[1,2-c]quinazoline-12-carboxylic acid, a haloform reaction on an acetyl-substituted precursor has been reported to be effective, avoiding the harsh conditions of the Jones reagent.[1][2][3][4]
Caption: A successful alternative synthetic pathway to the carboxylic acid, avoiding Jones oxidation.
For further assistance, please consult the cited literature or contact your internal process chemistry support team.
References
Technical Support Center: Synthesis of Indolo[1,2-c]quinazoline-12-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of indolo[1,2-c]quinazoline-12-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for introducing a carboxylic acid group at the 12-position of the indolo[1,2-c]quinazoline core?
A1: There are two main reported pathways to synthesize indolo[1,2-c]quinazoline-12-carboxylic acid. The first involves a Vilsmeier-Haack formylation of the indolo[1,2-c]quinazolin-6(5H)-one scaffold, followed by oxidation of the resulting aldehyde.[1] The second, and more efficient, route is a one-pot acylation with trifluoroacetic anhydride (TFAA) followed by a haloform reaction to yield the desired carboxylic acid.[1]
Q2: Which synthetic pathway generally provides a higher yield?
A2: The acylation-haloform reaction pathway is reported to provide a significantly higher yield of indolo[1,2-c]quinazoline-12-carboxylic acid compared to the formylation-oxidation pathway.[1] The oxidation of the intermediate aldehyde in the first pathway is often problematic and results in lower yields.
Q3: What is the starting material for these synthetic pathways?
A3: The common starting material for both discussed pathways is indolo[1,2-c]quinazolin-6(5H)-one.
Q4: Are there other methods to synthesize the core indolo[1,2-c]quinazoline structure?
A4: Yes, various methods exist for the synthesis of the core indolo[1,2-c]quinazoline scaffold, including palladium-catalyzed reactions of o-(o-aminophenylethynyl) trifluoroacetanilides with arylboronic acids, and tandem Staudinger-Aza-Wittig-nucleophilic addition reactions. These methods can provide diverse derivatives of the core structure.
Troubleshooting Guides
Pathway 1: Vilsmeier-Haack Formylation and Oxidation
Issue 1: Low yield during the Vilsmeier-Haack formylation of indolo[1,2-c]quinazolin-6(5H)-one.
-
Possible Cause: Incomplete reaction or side reactions.
-
Troubleshooting Tips:
-
Ensure the use of anhydrous solvents and reagents, as the Vilsmeier reagent is sensitive to moisture.
-
Optimize the reaction temperature. While the reaction is often carried out at elevated temperatures, excessive heat can lead to decomposition. A stepwise increase in temperature might be beneficial.
-
Vary the molar ratio of the Vilsmeier reagent to the substrate. An excess of the reagent can sometimes improve yields, but can also lead to side products.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Issue 2: Very low yield or complex mixture of products during the oxidation of 6-oxoindolo[1,2-c]quinazoline-12-carbaldehyde to the carboxylic acid.
-
Possible Cause: The indole moiety is sensitive to oxidation, leading to degradation of the starting material and/or product.[1] Jones oxidation, a common method, is known to be harsh.
-
Troubleshooting Tips:
-
Use milder oxidizing agents: Consider alternatives to Jones reagent, such as:
-
Potassium permanganate (KMnO₄) under carefully controlled pH and temperature conditions.
-
Silver (I) oxide (Ag₂O) in the presence of a base.
-
Pinnick oxidation using sodium chlorite (NaClO₂) and a scavenger for hypochlorite, such as 2-methyl-2-butene.
-
-
Optimize reaction conditions:
-
Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
-
Carefully control the stoichiometry of the oxidizing agent.
-
Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
-
Consider an alternative synthetic route: Due to the inherent difficulty of this step, the acylation-haloform pathway (Pathway 2) is highly recommended for better yields.[1]
-
Pathway 2: Acylation and Haloform Reaction
Issue 3: Incomplete acylation of indolo[1,2-c]quinazolin-6(5H)-one with trifluoroacetic anhydride (TFAA).
-
Possible Cause: Insufficient reactivity or degradation of the starting material.
-
Troubleshooting Tips:
-
Ensure the TFAA is fresh and has not been hydrolyzed by atmospheric moisture.
-
The reaction is typically performed in trifluoroacetic acid as the solvent to promote the reaction.[1] Ensure the starting material is fully dissolved.
-
Refluxing is generally required for this reaction to proceed to completion.[1] Monitor by TLC to confirm the disappearance of the starting material.
-
Issue 4: Low yield during the haloform reaction of the trifluoroacetyl intermediate.
-
Possible Cause: Incomplete reaction or side reactions.
-
Troubleshooting Tips:
-
Choice of base: Sodium hydroxide or potassium hydroxide are commonly used. The concentration of the base can be critical.
-
Reaction temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the temperature is recommended.
-
Work-up procedure: Acidification of the reaction mixture is necessary to protonate the carboxylate and precipitate the carboxylic acid product. Ensure the pH is sufficiently acidic.
-
Purity of the intermediate: Ensure the trifluoroacetyl intermediate is reasonably pure before proceeding to the haloform step.
-
Quantitative Data Summary
| Parameter | Pathway 1: Formylation-Oxidation | Pathway 2: Acylation-Haloform | Reference |
| Starting Material | Indolo[1,2-c]quinazolin-6(5H)-one | Indolo[1,2-c]quinazolin-6(5H)-one | [1] |
| Intermediate 1 | 6-oxoindolo[1,2-c]quinazoline-12-carbaldehyde | 12-(trifluoroacetyl)indolo[1,2-c]quinazolin-6(5H)-one | [1] |
| Overall Yield | Low | High | [1] |
| Key Reagents | POCl₃, DMF, Jones Reagent (CrO₃, H₂SO₄) | Trifluoroacetic anhydride (TFAA), Trifluoroacetic acid, Base (e.g., NaOH) | [1] |
| Reaction Conditions | Step 1: Varies (e.g., reflux); Step 2: 0 °C to RT | Reflux, then heating with base | [1] |
Experimental Protocols
Pathway 1: Vilsmeier-Haack Formylation and Jones Oxidation
Step 1: Vilsmeier-Haack Formylation of Indolo[1,2-c]quinazolin-6(5H)-one
-
To a stirred solution of phosphoryl chloride (POCl₃, 3 equivalents) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of indolo[1,2-c]quinazolin-6(5H)-one (1 equivalent) in anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid, 6-oxoindolo[1,2-c]quinazoline-12-carbaldehyde, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Step 2: Jones Oxidation of 6-oxoindolo[1,2-c]quinazoline-12-carbaldehyde
-
Dissolve 6-oxoindolo[1,2-c]quinazoline-12-carbaldehyde (1 equivalent) in acetone at 0 °C.
-
Slowly add Jones reagent (a solution of chromium trioxide and sulfuric acid in water) dropwise to the solution with vigorous stirring.[2] The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Monitor the reaction by TLC. The appearance of a green precipitate of chromium(III) salts indicates the progress of the oxidation.
-
Once the starting material is consumed, quench the reaction by adding isopropanol until the orange color of Cr(VI) disappears.
-
Filter the mixture to remove the chromium salts and concentrate the filtrate under reduced pressure.
-
The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford indolo[1,2-c]quinazoline-12-carboxylic acid. Note: This step is reported to have low yields.[1]
Pathway 2: Acylation and Haloform Reaction
Step 1 & 2: One-pot Acylation and Haloform Reaction
-
To a solution of indolo[1,2-c]quinazolin-6(5H)-one (1 equivalent) in trifluoroacetic acid, add trifluoroacetic anhydride (TFAA, 3-5 equivalents).[1]
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully add an aqueous solution of sodium hydroxide (e.g., 2 M) until the solution is strongly basic.
-
Heat the basic mixture to 60-80 °C for 1-2 hours to effect the haloform reaction.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., 2 M HCl) to a pH of 2-3.
-
The precipitated indolo[1,2-c]quinazoline-12-carboxylic acid is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Visualizations
References
Technical Support Center: Enhancing the Solubility of 5,6-Dihydroindolo[1,2-c]quinazoline for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5,6-Dihydroindolo[1,2-c]quinazoline in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Key properties are summarized in the table below. Understanding these fundamental characteristics is the first step in developing an effective solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂ | [1][2] |
| Molecular Weight | 220.27 g/mol | [1][2] |
| Appearance | Solid (form may vary) | General knowledge |
| Water Solubility | Expected to be low | General knowledge based on heterocyclic structure |
| Organic Solvent Solubility | Generally soluble in Dimethyl Sulfoxide (DMSO) | [3] |
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many poorly soluble compounds, including derivatives of indolo[1,2-c]quinazoline.[3] It is recommended to start with a high-concentration stock in 100% DMSO (e.g., 10-50 mM) and then dilute this stock into your aqueous assay buffer.
Q3: What are common strategies to improve the solubility of a poorly water-soluble compound like this compound for biological assays?
A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These methods can be used alone or in combination. The primary strategies include:
-
Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of nonpolar compounds.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the charged form can significantly increase solubility.
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
-
Use of Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.[4]
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), although the tolerance can vary significantly between different cell lines. It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.
Troubleshooting Guides
Issue 1: Compound Precipitation When Diluting DMSO Stock in Aqueous Buffer
Possible Causes:
-
The compound's solubility limit in the final aqueous buffer has been exceeded.
-
The rate of addition of the DMSO stock to the aqueous buffer is too rapid, causing localized high concentrations and precipitation.
-
The temperature of the aqueous buffer affects the compound's solubility.
Solutions:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.
-
Optimize Dilution Method:
-
Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and avoid localized supersaturation.
-
Consider a serial dilution approach, where the DMSO stock is first diluted in a buffer containing a higher percentage of co-solvent before the final dilution in the assay medium.
-
-
Incorporate Solubilizing Agents: Add a solubilizing agent to your aqueous buffer before introducing the compound. Refer to the table below for common options.
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) may increase the solubility of the compound. However, ensure the temperature is compatible with the stability of the compound and other assay components.
Table of Common Solubilizing Agents
| Solubilizing Agent | Mechanism of Action | Typical Starting Concentration | Considerations |
| Co-solvents | |||
| Ethanol | Reduces the polarity of the aqueous solvent. | 1-5% (v/v) | Can be toxic to cells at higher concentrations. |
| Polyethylene Glycol (PEG 300/400) | Reduces solvent polarity and can form complexes. | 1-10% (v/v) | Generally well-tolerated by many cell lines. |
| Surfactants | |||
| Tween® 20/80 | Form micelles to encapsulate the compound. | 0.01-0.1% (w/v) | Can interfere with some biological assays. |
| Cremophor® EL | Forms micelles. | 0.01-0.1% (w/v) | Potential for cell toxicity.[4] |
| Cyclodextrins | |||
| β-Cyclodextrin (and derivatives like HP-β-CD) | Forms inclusion complexes with the compound.[4] | 1-10 mM | Can sometimes extract cholesterol from cell membranes. |
Issue 2: Precipitate Observed in Cell Culture Wells During a Multi-day Assay
Possible Causes:
-
The compound is not stable in the culture medium over the incubation period and is precipitating out of solution.
-
The compound is binding to components of the cell culture medium (e.g., proteins in fetal bovine serum) and precipitating.
-
Evaporation from the wells is increasing the concentration of the compound above its solubility limit.[5][6]
-
Interaction with other components in the media, such as salts, leading to precipitation.[5][6]
Solutions:
-
Conduct a Solubility and Stability Study: Before conducting a multi-day assay, assess the solubility and stability of the compound in your complete cell culture medium at the desired concentration and for the duration of the experiment.
-
Reduce Serum Concentration: If feasible for your cell line, try reducing the percentage of fetal bovine serum in your medium.
-
Use a Different Solubilization Strategy: Consider using a more robust solubilization method, such as encapsulation in cyclodextrins, which can improve the stability of the compound in solution.
-
Ensure Proper Humidification: Maintain proper humidity in your cell culture incubator to minimize evaporation from the assay plates.[5][6]
-
Refresh the Medium: If the experiment allows, refresh the cell culture medium with freshly prepared compound solution during the assay.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out a precise amount of this compound (e.g., 2.20 mg). The molecular weight is 220.27 g/mol .
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((2.20 mg / 1000 mg/g) / 220.27 g/mol ) / 0.010 mol/L * 1,000,000 µL/L = 998.8 µL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Solubilization: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a general framework for assessing the kinetic solubility of your compound.
-
Prepare Buffers: Prepare the aqueous buffers in which you want to test the solubility (e.g., PBS, cell culture medium).
-
Prepare Compound Plate: In a 96-well plate, add your 10 mM DMSO stock solution of this compound to the appropriate wells.
-
Add Buffer: Add the aqueous buffer to the wells containing the DMSO stock to achieve a range of final compound concentrations (e.g., 1 µM to 100 µM). The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Incubate: Shake the plate at room temperature for 1-2 hours.
-
Measure Turbidity: Use a plate reader to measure the turbidity (absorbance at a wavelength like 600 nm) of each well. An increase in absorbance indicates precipitation.
-
Data Analysis: Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to increase significantly is an estimate of the kinetic solubility.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Logical troubleshooting guide for addressing compound precipitation in biological assays.
References
- 1. capotchem.cn [capotchem.cn]
- 2. echemi.com [echemi.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. The effects of common solubilizing agents on the intestinal membrane barrier functions and membrane toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Scalable Synthesis of 5,6-Dihydroindolo[1,2-c]quinazoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 5,6-Dihydroindolo[1,2-c]quinazoline derivatives. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, focusing on two primary scalable methods: Intramolecular Copper-Catalyzed N-Arylation and Molybdenum-Catalyzed Cyclization.
Method 1: Intramolecular Copper-Catalyzed N-Arylation
This method involves the cyclization of a precursor, typically a substituted (1H-indol-2-yl)methanamine, using a copper catalyst.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use fresh, high-purity CuI. Ensure the catalyst has not been exposed to air or moisture for extended periods. |
| Ligand Degradation | L-proline is a common ligand. Use fresh, dry L-proline. Consider using alternative ligands like trans-1,2-cyclohexanediamine.[1] |
| Improper Base | The choice of base is critical. K₂CO₃ is often effective, but stronger bases like Cs₂CO₃ may be required for less reactive substrates.[2] |
| Solvent Quality | Use anhydrous, high-purity DMSO. Residual water can quench the reaction. |
| Insufficient Temperature | If using conventional heating, ensure the reaction reaches the target temperature (typically 90-140°C). For microwave synthesis, ensure the correct power and temperature settings are used.[2] |
| Poor Quality Starting Material | Verify the purity of the (1H-indol-2-yl)methanamine precursor by NMR and/or LC-MS. |
| Atmosphere Control | The reaction is sensitive to oxygen. Ensure the reaction vessel is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen). |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Step |
| Homocoupling of Starting Material | This can occur at high temperatures. Try lowering the reaction temperature and extending the reaction time. |
| Decomposition of Starting Material | If the starting material is unstable at high temperatures, consider a lower reaction temperature or a more active catalyst/ligand system to allow for shorter reaction times. |
| Oxidation of the Indole Ring | Ensure a strictly inert atmosphere is maintained throughout the reaction. |
Method 2: Molybdenum-Catalyzed Cyclization
This method utilizes a molybdenum catalyst to facilitate the cyclization of N-vinylindole precursors.[3][4]
Issue 1: Incomplete Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | The Mo-catalyst, such as MoO₂Cl₂(DMF)₂, is crucial. Ensure it is handled under inert conditions. In the absence of the catalyst, no conversion is typically observed.[4] |
| Insufficient Reductant | PPh₃ is often used as a reductant. Ensure the correct stoichiometry is used (typically >2 equivalents).[4] |
| Low Reaction Temperature | This reaction often requires high temperatures (e.g., 160°C in a sealed tube).[4] Ensure the reaction reaches and maintains the target temperature. |
| Solvent Effects | Toluene is a common solvent for this reaction.[4] Ensure it is anhydrous. |
Issue 2: Unexpected Product Formation
| Potential Cause | Troubleshooting Step |
| Alternative Cyclization Pathway | The substitution pattern on the indole ring can influence the reaction pathway. For N-vinylindoles with a hydrogen at the C3 position, cyclization may occur at the indole double bond instead of the terminal double bond of the N-vinyl group.[4] |
| Intermediate Reactivity | The reaction proceeds through an aniline intermediate.[4] Side reactions involving this intermediate may occur. Careful control of reaction conditions is key. |
Frequently Asked Questions (FAQs)
Q1: What is the most scalable method for synthesizing this compound derivatives?
A1: Both the microwave-assisted copper-catalyzed intramolecular N-arylation and the molybdenum-catalyzed cyclization have shown scalability. The copper-catalyzed method offers rapid reaction times (45-60 minutes) and high yields (83-97%) under microwave irradiation.[2] The choice of method may depend on the available equipment and the specific substitution pattern of the target molecule.
Q2: Are there any alternatives to the Pictet-Spengler reaction for this scaffold?
A2: Yes. While the Pictet-Spengler reaction is a classic method for forming related tetrahydro-β-carboline systems, for the this compound core, intramolecular metal-catalyzed cyclizations are often more direct and scalable.[5][6] These methods typically involve the formation of a C-N bond to close the quinazoline ring.
Q3: How can I purify the final this compound products?
A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific derivative. Common solvent systems include mixtures of ethyl acetate and hexanes. In some cases, recrystallization from a suitable solvent can also be an effective purification method.
Q4: What are the key safety precautions to take when running these reactions?
A4: When using a microwave reactor, ensure the reaction vessel is properly sealed and do not exceed the recommended temperature and pressure limits. High-pressure reactions in sealed tubes should be conducted behind a blast shield. All reactions should be performed in a well-ventilated fume hood. Handle all chemicals, especially metal catalysts and organic solvents, with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Experimental Protocols & Data
Protocol 1: Microwave-Assisted Copper-Catalyzed Intramolecular N-Arylation
This protocol is adapted from a procedure for the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives.[2]
General Procedure:
-
To a high-pressure microwave vessel, add the (1H-indol-2-yl)methanamine precursor (0.25 mmol, 1.0 equiv), CuI (0.025 mmol, 4.8 mg, 0.1 equiv), L-proline (0.05 mmol, 5.8 mg, 0.2 equiv), and K₂CO₃ (0.5 mmol, 69 mg, 2.0 equiv) in DMSO (2 mL).
-
Degas the vessel and refill it with argon, then seal it.
-
Heat the mixture to 90°C for 45-60 minutes using a microwave reactor (fixed power, 30 W).
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Optimization of Reaction Conditions:
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 90 | 45 | 97 |
| 2 | CuI (10) | None | K₂CO₃ | DMSO | 90 | 45 | <5 |
| 3 | None | L-proline (20) | K₂CO₃ | DMSO | 90 | 45 | No reaction |
| 4 | CuI (10) | L-proline (20) | Cs₂CO₃ | DMSO | 140 | 60 | 85 |
| 5 | CuI (10) | L-proline (20) | K₃PO₄ | DMSO | 90 | 45 | 78 |
| 6 | CuI (10) | L-proline (20) | K₂CO₃ | DMF | 90 | 45 | 65 |
| 7 | CuI (10) | L-proline (20) | K₂CO₃ | Toluene | 90 | 45 | 20 |
Data adapted from a study on 5,6-dihydroindolo[1,2-a]quinoxalines.[2]
Protocol 2: Molybdenum-Catalyzed Cyclization
This protocol is based on the synthesis of dihydroindolo[1,2-c]quinazoline derivatives.[4]
General Procedure:
-
In a sealed tube, combine the N-vinylindole substrate (0.2 mmol, 1.0 equiv), MoO₂Cl₂(DMF)₂ (0.01 mmol, 5 mol%), and PPh₃ (0.48 mmol, 2.4 equiv) in toluene (3 mL).
-
Heat the sealed tube to 160°C for 6 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Reaction Conditions and Yields:
| Entry | Substrate | Catalyst (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3a | MoO₂Cl₂(DMF)₂ (5) | PPh₃ (2.4) | Toluene | 160 | 6 | 78 |
| 2 | 3a | None | PPh₃ (2.4) | Toluene | 160 | 6 | No conversion |
| 3 | 3a | MoO₂Cl₂(DMF)₂ (5) | None | Toluene | 160 | 6 | Complex mixture |
| 4 | 3a | MoO₂Cl₂(DMF)₂ (5) | PPh₃ (2.4) | Dioxane | 160 | 6 | 65 |
Data derived from a study on dihydroindolo[1,2-c]quinazolines.[4]
Visualizations
Experimental Workflow: Copper-Catalyzed Synthesis
Caption: Workflow for Copper-Catalyzed Synthesis.
Troubleshooting Logic: Low Yield in Copper-Catalyzed Synthesis
Caption: Troubleshooting Decision Tree for Low Yields.
References
- 1. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives through copper-catalyzed intramolecular N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mo-catalyzed cyclization of N-vinylindoles and skatoles: synthesis of dihydroindolo[1,2-c]-quinazolines and dihydroindolo[3,2-b]-indoles, and evaluation of their anticancer activities | Semantic Scholar [semanticscholar.org]
- 4. Mo-catalyzed cyclization of N -vinylindoles and skatoles: synthesis of dihydroindolo[1,2- c ]-quinazolines and dihydroindolo[3,2- b ]-indoles, and eva ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01973J [pubs.rsc.org]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating the Mechanism of Action for Antitubulin Indolo[1,2-c]quinazoline Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of indolo[1,2-c]quinazoline analogues, a promising class of cytotoxic agents, against established antitubulin drugs. While direct enzymatic inhibition of tubulin polymerization by indolo[1,2-c]quinazolines is an area of ongoing investigation, their induction of G2/M cell cycle arrest and a DNA-independent mechanism of action strongly suggest microtubule disruption as a primary mode of cytotoxicity. This guide summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the proposed mechanisms and workflows to aid in the validation and further development of these compounds.
Performance Comparison: Indolo[1,2-c]quinazolines vs. Alternative Antitubulin Agents
The following tables present a comparative summary of the biological activity of a representative indolo[1,2-c]quinazoline analogue, established antitubulin agents, and other relevant quinazoline-based compounds.
Table 1: Antiproliferative Activity (IC50, µM)
| Compound/Analogue | HCT116 (Colon) | A549 (Lung) | K562 (Leukemia) | MCF-7 (Breast) | DU-145 (Prostate) |
| Indolo[1,2-c]quinazoline 9c | 2.5 ± 0.3 | 4.0 ± 0.5 | 1.5 ± 0.2 | - | - |
| Vinblastine | - | - | - | - | - |
| Paclitaxel | - | - | - | 0.0045 ± 0.001 | - |
| Colchicine | - | - | - | - | - |
| Quinazolinone 7j | - | - | - | - | 0.05 |
Data for Indolo[1,2-c]quinazoline 9c is derived from its notable cytotoxic efficacy as highlighted in recent studies.[1][2] "-" indicates data not readily available in the searched literature.
Table 2: Tubulin Polymerization Inhibition/Promotion
| Compound/Analogue | Assay Type | IC50 / EC50 (µM) | Target Site on Tubulin |
| Indolo[1,2-c]quinazoline Analogues | (Hypothesized) Inhibition | Not Determined | (Hypothesized) Colchicine Binding Site |
| Vinblastine | Inhibition | 0.43 | Vinca Domain |
| Paclitaxel | Promotion | 23 | Taxane Binding Site |
| Colchicine | Inhibition | 2.1 - 10.6 | Colchicine Binding Site |
| Quinazolinone 7j | Inhibition | Not specified, but confirmed inhibition | Colchicine Binding Site[3] |
The antitubulin activity of indolo[1,2-c]quinazoline analogues is inferred from cell cycle analysis of structurally related compounds and their DNA-independent cytotoxicity.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of these compounds.
Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin (>99%)
-
GTP solution
-
Tubulin polymerization buffer
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds and control compounds (e.g., Paclitaxel as a promoter, Colchicine as an inhibitor)
-
96-well black microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
On ice, prepare the tubulin reaction mixture containing tubulin, GTP, and tubulin polymerization buffer.
-
Add the fluorescent reporter dye to the reaction mixture.
-
Pipette the test compound at various concentrations into the wells of the 96-well plate. Include wells for positive and negative controls.
-
Incubate the plate at 37°C for 1-2 minutes.
-
Initiate the polymerization by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes. The excitation and emission wavelengths will depend on the fluorescent dye used (e.g., 360 nm excitation and 450 nm emission for DAPI).
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of an antitubulin effect.
MTT Antiproliferative Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours. Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[1]
Visualizing the Mechanism and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for antitubulin agents and the experimental workflows.
Caption: Proposed mechanism of action for antitubulin agents.
Caption: Workflow for validating antitubulin activity.
Conclusion
The available evidence strongly supports the investigation of indolo[1,2-c]quinazoline analogues as a novel class of antitubulin agents. Their potent cytotoxic activity against a range of cancer cell lines, coupled with the observation that their mechanism is likely independent of DNA interaction, positions them as compelling candidates for further preclinical development. The induction of G2/M phase arrest by structurally similar compounds provides a significant lead for validating their mechanism of action.
Future studies should focus on direct in vitro tubulin polymerization assays with a series of indolo[1,2-c]quinazoline analogues to confirm their inhibitory activity and determine their IC50 values. Furthermore, competitive binding assays with radiolabeled colchicine can elucidate their specific binding site on the tubulin dimer. A comprehensive understanding of their structure-activity relationship will be crucial for optimizing their potency and selectivity, ultimately paving the way for a new generation of effective anticancer therapeutics.
References
In Vivo Efficacy of 5,6-Dihydroindolo[1,2-c]quinazoline Derivatives: A Comparative Guide to PI3K/Akt Pathway Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of compounds targeting the PI3K/Akt signaling pathway. While direct in vivo efficacy studies for 5,6-Dihydroindolo[1,2-c]quinazoline derivatives are not yet publicly available, their structural similarity to known PI3K inhibitors suggests a potential mechanism of action targeting this critical cancer pathway. This guide, therefore, uses well-documented PI3K and Akt inhibitors as benchmarks to provide context for the potential in vivo performance of this emerging class of compounds.
Recent research into the synthesis and in vitro antiproliferative activity of indolo[1,2-c]quinazoline derivatives has highlighted their potential as anticancer agents. Studies suggest that their cytotoxic effects are mediated through a DNA-independent mechanism. Notably, the structurally related 2,3-dihydroimidazo[1,2-c]quinazoline derivative, copanlisib, is a known PI3K inhibitor, and other quinazoline derivatives have been specifically designed to target this pathway. This indicates that the PI3K/Akt signaling cascade is a probable target for this compound derivatives.
This guide summarizes the in vivo efficacy of prominent PI3K and Akt inhibitors in various cancer xenograft models, presenting key quantitative data in a comparative format. Detailed experimental protocols for these studies are also provided to aid in the design and interpretation of future in vivo experiments.
Comparative In Vivo Efficacy of PI3K/Akt Pathway Inhibitors
The following tables summarize the in vivo anti-tumor activity of selected pan-PI3K, isoform-specific PI3K, and pan-Akt inhibitors in various xenograft models.
Table 1: In Vivo Efficacy of PI3K Inhibitors
| Compound (Class) | Cancer Model | Dosing Regimen | Efficacy Outcome |
| BKM120 (Buparlisib) (Pan-PI3K) | ER+/HER2- Breast Cancer Xenografts (MCF7) | 100 mg/kg, daily, oral | Clinical benefit rate of 58.6% in combination with fulvestrant in a Phase 1 trial.[1] |
| HER2-amplified Breast Cancer Xenografts (UACC812, SUM190, MDA361) | 35 mg/kg, daily, oral | Statistically significant tumor growth inhibition.[2] | |
| BEZ235 (Dual PI3K/mTOR) | Gastric Cancer Xenografts (NCI-N87) | 20 or 40 mg/kg, daily, oral | Significant dose-dependent control of tumor growth.[3] |
| Gastric Cancer Xenografts (SNU16) | Not specified | Net tumor growth inhibition of 45.1%.[4] | |
| BYL719 (Alpelisib) (PI3Kα-specific) | ER+/HER2- Breast Cancer Xenografts (MCF7, HCC1500) resistant to palbociclib | 30 mg/kg, daily, oral | Sustained tumor regression for over 45 days in combination with fulvestrant.[5] |
| Basal-like Breast Cancer PDX | 50 mg/kg, 6 times a week, oral | Effective at minimizing tumor growth in combination with other agents.[6] |
Table 2: In Vivo Efficacy of Akt Inhibitors
| Compound | Cancer Model | Dosing Regimen | Efficacy Outcome |
| GSK690693 | Osteosarcoma Xenografts | 30 mg/kg, daily x 5 for 6 weeks, i.p. | Significantly increased event-free survival in all 6 osteosarcoma models tested. |
| Ipatasertib | Endometrial Cancer (Transgenic Mouse Model) | Not specified | Tumor weights significantly reduced by 52.2% after 4 weeks of treatment.[7] |
| Perifosine | Neuroblastoma Xenografts (AS, NGP, BE2, KCNR) | 24 mg/kg/day, daily for 30-32 days, oral gavage | Statistically significant increase in survival; tumor regression in AS model and growth inhibition in others.[8] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design of these in vivo studies, the following diagrams are provided.
Caption: The PI3K/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival.
Caption: A generalized workflow for conducting in vivo efficacy studies using cancer cell line-derived xenografts.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in this guide.
BKM120 (Buparlisib) in HER2-amplified Breast Cancer Xenografts
-
Cell Lines: UACC812, SUM190, and MDA361 human breast cancer cell lines were used.
-
Animal Model: Mice (strain not specified) were used for tumor xenografts.
-
Tumor Implantation: Details of the implantation procedure were not specified.
-
Treatment: Once tumors were established, mice were treated daily by oral gavage with BKM120 at a dose of 35 mg/kg. The vehicle control was 10% NMP/90% PEG300.[2]
-
Efficacy Assessment: Tumor volume was measured regularly to assess tumor growth inhibition. Statistical significance was determined by comparing the tumor growth in the treatment arm to the vehicle control group.[2]
BEZ235 in Gastric Cancer Xenografts
-
Cell Lines: NCI-N87 and SNU16 human gastric cancer cell lines were used.
-
Animal Model: NOD/SCID mice were used for establishing xenografts.
-
Tumor Implantation: NCI-N87 cells or biopsies from gastric cancer patients were subcutaneously inoculated into the mice.[9]
-
Treatment: For the NCI-N87 model, treatment with BEZ235 at 20 or 40 mg/kg/day was initiated after the formation of palpable tumors and continued for 2 weeks.[3] For the SNU16 model, treatment was administered over a 14-day period.[4]
-
Efficacy Assessment: Tumor growth was monitored throughout the treatment period. For the SNU16 model, net tumor growth inhibition was calculated. In some studies, animal survival was also monitored.[3][4]
BYL719 (Alpelisib) in ER+/HER2- Breast Cancer Xenografts
-
Cell Lines: MCF7 and HCC1500 ER+ breast cancer cell lines were used to develop models of acquired resistance to palbociclib.
-
Animal Model: Details of the mouse strain were not specified.
-
Tumor Implantation: Xenografts were established from the specified cell lines.
-
Treatment: Tumors progressing on palbociclib and fulvestrant were switched to treatment with BYL719 at 30 mg/kg in combination with fulvestrant.[5]
-
Efficacy Assessment: Tumor progression and regression were monitored over 45 days of treatment.[5]
GSK690693 in Osteosarcoma Xenografts
-
Cell Lines: A panel of osteosarcoma cell lines was used.
-
Animal Model: Mice (strain not specified) were used for the in vivo panel.
-
Tumor Implantation: Solid tumor xenografts were established.
-
Treatment: GSK690693 was administered at a dose of 30 mg/kg daily for 5 days a week for 6 consecutive weeks.
-
Efficacy Assessment: The primary endpoint was event-free survival, with an event defined as a quadrupling of the initial tumor volume.
Ipatasertib in Endometrial Cancer
-
Animal Model: A transgenic mouse model of endometrial cancer was utilized.
-
Treatment: The daily oral dose of Ipatasertib was administered for 4 weeks.
-
Efficacy Assessment: Tumor weights were measured at the end of the treatment period and compared to the placebo group.[7]
Perifosine in Neuroblastoma Xenografts
-
Cell Lines: AS, NGP, BE2, and KCNR human neuroblastoma cell lines were used.
-
Animal Model: 5- to 6-week-old female nude mice were used.
-
Tumor Implantation: 2 x 10^6 neuroblastoma cells were injected into the right flank of the mice to establish subcutaneous xenografts.[8]
-
Treatment: Treatment with perifosine was initiated when tumors reached a volume of approximately 100–200 mm³. Perifosine was administered at a dose of 24 mg/kg/day by oral gavage, once daily, 7 days a week for up to 30–32 days.[8]
-
Efficacy Assessment: Animal survival was the primary endpoint and was analyzed using the Kaplan-Meier method. Tumor growth was also monitored.[8]
References
- 1. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovering Synergistic Compounds with BYL-719 in PI3K Overactivated Basal-like PDXs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Inhibition of Neuroblastoma Tumor Cell Growth by AKT Inhibitor Perifosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual PI3K/mTOR inhibitor BEZ235 exerts extensive antitumor activity in HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DNA Binding Assays for 12-Aminomethyl Indolo[1,2-c]quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indolo[1,2-c]quinazoline derivatives are a class of heterocyclic compounds recognized for their diverse biological activities, including potential as antimicrobial and antiviral agents.[1][2] Within this class, 12-aminomethyl derivatives have demonstrated significant cytotoxic efficacy against various cancer cell lines.[2][3] However, studies suggest that for many of these planar polycyclic compounds, DNA is not the primary target for their antiproliferative effects.[1][3] Nonetheless, characterizing the potential for DNA interaction remains a critical step in elucidating their mechanism of action and guiding further drug development.
This guide provides an objective comparison of common biophysical and computational techniques used to assess the DNA binding properties of small molecules like 12-aminomethyl indolo[1,2-c]quinazoline derivatives. We present detailed experimental protocols, comparative data tables, and workflow visualizations to assist researchers in selecting and implementing the most appropriate assays for their specific objectives.
Comparison of Key DNA Binding Assays
The selection of an appropriate assay depends on the specific information required, such as binding affinity, binding mode, or structural changes to the DNA. A multi-faceted approach, employing several complementary techniques, is often necessary for a comprehensive understanding of the drug-DNA interaction.
| Assay | Principle | Information Obtained | Advantages | Disadvantages |
| UV-Visible Spectroscopy | Measures changes in the absorbance spectrum of the derivative upon addition of DNA. Hypochromism (decreased absorbance) or hyperchromism (increased absorbance) indicates interaction.[4] | Binding constant (Kb), Stoichiometry (n), Preliminary binding mode information. | Simple, rapid, and requires standard laboratory equipment.[4] | Low sensitivity; may not be suitable for weakly interacting compounds. |
| Fluorescence Spectroscopy | Monitors changes in the fluorescence properties (intensity, emission wavelength) of an intrinsic fluorophore or a competitive displacement probe upon binding to DNA.[3][5] | Binding constant (Kb), Binding stoichiometry, Binding mode (via quenching studies). | High sensitivity; can be used for compounds with intrinsic fluorescence or with displacement assays.[6] | Not all compounds are fluorescent; requires careful selection of excitation/emission wavelengths to avoid interference. |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. Changes in the DNA's CD spectrum upon ligand binding indicate structural alterations.[7][8] | Conformational changes in DNA (e.g., B- to A-form transition), Binding mode (intercalation vs. groove binding).[9] | Provides valuable structural information about the DNA-ligand complex.[7] | Requires specialized equipment; interpretation can be complex. |
| Viscometry | Measures the change in the viscosity of a DNA solution upon addition of the compound. An increase in viscosity is a strong indicator of classical intercalation.[10][11] | DNA lengthening, strong evidence for intercalation binding mode. | A definitive method for determining intercalation in the absence of crystallographic data.[10] | Requires relatively large amounts of sample; sensitive to temperature fluctuations. |
| Gel Electrophoresis | Analyzes the migration of DNA through a gel matrix. The binding of a compound can alter the DNA's mobility (mobility shift assay).[12] | Qualitative assessment of binding, DNA cleavage/protection (footprinting). | Simple, visual confirmation of binding.[12] | Generally non-quantitative; provides limited information on binding strength or mode. |
| Molecular Docking | A computational method that predicts the preferred orientation and binding affinity of a ligand to a macromolecular target like DNA.[13][14] | Predicted binding mode, Binding energy, Identification of key interacting residues. | Provides theoretical insight into the binding mechanism at an atomic level; cost-effective.[15] | Results are predictive and require experimental validation; accuracy depends on the scoring functions used. |
Experimental Protocols
Detailed methodologies for the key experimental assays are provided below. These are generalized protocols and may require optimization based on the specific properties of the derivative being studied and the available laboratory equipment.
UV-Visible (UV-Vis) Absorption Titration
This technique is used to determine the binding constant of a ligand to DNA.
-
Materials:
-
Calf Thymus DNA (ct-DNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
12-aminomethyl indolo[1,2-c]quinazoline derivative stock solution
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
-
Protocol:
-
Prepare a stock solution of ct-DNA in Tris-HCl buffer. The concentration of DNA can be determined from its absorbance at 260 nm.
-
Prepare a working solution of the indoloquinazoline derivative in the same buffer. The concentration should be fixed for all measurements.
-
Record the UV-Vis spectrum (e.g., 250-700 nm) of the derivative solution alone.[4]
-
Titrate the derivative solution with increasing aliquots of the ct-DNA stock solution.
-
After each addition, allow the solution to equilibrate for 5 minutes and then record the UV-Vis spectrum.
-
Monitor the changes in the absorption maximum of the derivative. A decrease in absorbance (hypochromism) or an increase (hyperchromism) indicates an interaction.[4]
-
The intrinsic binding constant (Kb) can be calculated by plotting [DNA]/(εa - εf) vs. [DNA] using the Wolfe-Shimer equation or a similar model.
-
Fluorescence Titration
This method is highly sensitive for determining binding affinity, particularly for fluorescent compounds.
-
Materials:
-
Fluorescent 12-aminomethyl indolo[1,2-c]quinazoline derivative
-
ct-DNA stock solution
-
Tris-HCl buffer
-
Quartz fluorescence cuvettes
-
Fluorometer
-
-
Protocol:
-
Prepare solutions as described for the UV-Vis titration.
-
Place a fixed concentration of the fluorescent derivative in the cuvette.
-
Record the fluorescence emission spectrum by exciting at its maximum absorption wavelength.
-
Add successive, small aliquots of the ct-DNA solution to the cuvette.[6]
-
After each addition, mix gently, allow to equilibrate, and record the fluorescence spectrum.[16]
-
Observe the quenching (decrease) or enhancement of the fluorescence intensity.
-
The binding constant and stoichiometry can be determined by analyzing the fluorescence data using the Stern-Volmer equation or by fitting the data to a suitable binding model using Scatchard plot analysis.[6]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to investigate conformational changes in DNA upon ligand binding.[7][8]
-
Materials:
-
ct-DNA solution
-
Indoloquinazoline derivative solution
-
Phosphate buffer (e.g., 10 mM, pH 7.2)
-
CD-grade quartz cuvette
-
CD Spectropolarimeter
-
-
Protocol:
-
Prepare a solution of ct-DNA in the phosphate buffer.
-
Record the CD spectrum of the DNA solution alone, typically in the 220-320 nm range. This will show the characteristic spectrum of B-form DNA.
-
Prepare a series of samples with a fixed concentration of DNA and increasing concentrations of the indoloquinazoline derivative.
-
Incubate the samples for a sufficient time to reach equilibrium.
-
Record the CD spectrum for each sample.
-
Analyze the changes in the CD signals. Intercalation often leads to an increase in the positive band around 275 nm and the negative band around 245 nm, while groove binding may cause smaller perturbations.[9]
-
Viscosity Measurement
This hydrodynamic method provides strong evidence for or against a classical intercalation binding mode.
-
Materials:
-
Sonicated, short fragments of ct-DNA
-
Indoloquinazoline derivative solution
-
Buffer solution (e.g., Tris-HCl)
-
Capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature water bath (e.g., 25.0 ± 0.1 °C)
-
-
Protocol:
-
Prepare a solution of sonicated ct-DNA at a suitable concentration (e.g., 0.5-1.0 mM base pairs) in the buffer.[11]
-
Suspend the viscometer in the constant-temperature water bath and allow it to equilibrate.
-
Measure the flow time of the buffer alone (t0) and the DNA solution (t).
-
Add small aliquots of the indoloquinazoline derivative stock solution to the DNA solution in the viscometer.
-
After each addition, mix thoroughly and measure the new flow time.
-
Calculate the relative specific viscosity (η/η0)1/3 where η and η0 are the specific viscosities of the DNA solution with and without the ligand.
-
Plot the relative specific viscosity versus the ratio of [Ligand]/[DNA]. A significant increase in viscosity with increasing ligand concentration is characteristic of intercalation, which lengthens the DNA helix.[10]
-
Visualizing Workflows and Concepts
Diagrams created using Graphviz help to clarify complex workflows and theoretical concepts.
Caption: General experimental workflow for characterizing DNA binding of a novel compound.
Caption: Simplified diagrams of major small molecule-DNA binding modes.
References
- 1. Discovery of cytotoxic indolo[1,2- c]quinazoline derivatives through scaffold-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Circular dichroism for the analysis of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. riidfcm-cyted.fq.edu.uy [riidfcm-cyted.fq.edu.uy]
- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. Facile Multicomponent Synthesis, Computational, and Docking Studies of Spiroindoloquinazoline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Indolo[1,2-c]quinazoline and Indolo[2,1-b]quinazoline Bioactivity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric scaffolds is critical in the pursuit of novel therapeutics. This guide provides a detailed comparative analysis of the bioactivity of two such scaffolds: indolo[1,2-c]quinazoline and indolo[2,1-b]quinazoline. By examining their anticancer and antimicrobial properties with supporting experimental data, this document aims to illuminate the therapeutic potential inherent to each structure.
The indoloquinazoline core, a fusion of indole and quinazoline rings, represents a "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3] The constitutional isomerism between the indolo[1,2-c] and indolo[2,1-b] systems, however, gives rise to distinct pharmacological profiles. The indolo[2,1-b]quinazoline scaffold is notably found in the natural alkaloid tryptanthrin, which has been extensively studied for its broad-spectrum bioactivity.[1][4] Conversely, the indolo[1,2-c]quinazoline system is a less explored chemotype, with recent studies beginning to unveil its significant therapeutic potential.[2][5]
Comparative Anticancer Activity
Recent investigations into novel derivatives of both scaffolds have revealed potent antiproliferative activities against various human cancer cell lines. A direct comparison of cytotoxic efficacy is possible for the A549 (lung adenocarcinoma) and K562 (chronic myeloid leukemia) cell lines, against which derivatives of both isomers have been tested.
Quantitative Analysis of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative derivatives of each scaffold against several cancer cell lines.
| Scaffold | Derivative | Cell Line | IC50 (µM) | Reference |
| Indolo[1,2-c]quinazoline | 9c (12-aminomethyl derivative) | HCT116 (Colon Carcinoma) | 2.5 ± 0.3 | [2] |
| 9c (12-aminomethyl derivative) | A549 (Lung Adenocarcinoma) | 3.8 ± 0.5 | [2] | |
| 9c (12-aminomethyl derivative) | K562 (Chronic Myeloid Leukemia) | 1.1 ± 0.2 | [2] | |
| 9a (Gramine analog) | HCT116 (Colon Carcinoma) | 4.0 ± 0.5 | [2] | |
| 9a (Gramine analog) | A549 (Lung Adenocarcinoma) | 5.5 ± 0.7 | [2] | |
| 9a (Gramine analog) | K562 (Chronic Myeloid Leukemia) | 2.8 ± 0.4 | [2] | |
| Indolo[2,1-b]quinazoline | C1 (Tryptanthrin derivative) | A549 (Lung Adenocarcinoma) | 0.55 ± 0.33 | [1] |
| C1 (Tryptanthrin derivative) | K562 (Chronic Myeloid Leukemia) | >50 | [1] | |
| C1 (Tryptanthrin derivative) | PC3 (Prostate Cancer) | 0.89 ± 0.21 | [1] | |
| C1 (Tryptanthrin derivative) | HepG2 (Liver Cancer) | 1.29 ± 0.47 | [1] |
Key Observations:
-
Derivatives of the indolo[2,1-b]quinazoline scaffold, specifically compound C1, have demonstrated sub-micromolar efficacy against the A549 lung cancer cell line, indicating potent cytotoxic activity.[1]
-
In contrast, the tested indolo[1,2-c]quinazoline derivatives, while still exhibiting notable activity, showed IC50 values in the low micromolar range against the same cell line.[2]
-
Interestingly, the indolo[1,2-c]quinazoline derivative 9c was highly effective against the K562 leukemia cell line, whereas the indolo[2,1-b]quinazoline derivative C1 was largely inactive.[1][2] This suggests a potential for scaffold-dependent selectivity towards different cancer types.
-
The 12-aminomethyl derivatives of indolo[1,2-c]quinazolin-6(5H)-one, such as compound 9c, have shown a degree of selectivity for tumor cells over non-malignant fibroblasts.[2]
Comparative Antimicrobial Activity
Both indolo[1,2-c]quinazoline and indolo[2,1-b]quinazoline derivatives have been reported to possess antimicrobial properties. The data, however, is more extensive for the former.
Quantitative Analysis of Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. The table below presents MIC values for derivatives of each scaffold against a panel of bacterial and fungal strains.
| Scaffold | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indolo[1,2-c]quinazoline | Mono-indolo[1,2-c]quinazolines (15-18) | S. aureus | 2.5-5 | [6] |
| Mono-indolo[1,2-c]quinazolines (15-18) | B. subtilis | 2.5-5 | [6] | |
| Mono-indolo[1,2-c]quinazolines (15-18) | E. coli | 5-10 | [6] | |
| Bis-indolo[1,2-c]quinazolines (19, 20) | S. aureus | 2.5 | [6] | |
| Bis-indolo[1,2-c]quinazolines (19, 20) | C. albicans | 2.5 | [6] | |
| Indolo[2,1-b]quinazoline | Dichlorinated pyrazino[2,1-b]quinazoline derivative | S. aureus ATCC 29213 | 4 | [7] |
| Dichlorinated pyrazino[2,1-b]quinazoline derivative | Methicillin-resistant S. aureus 66/1 | 8 | [7] |
Key Observations:
-
6-Substituted indolo[1,2-c]quinazolines, particularly bis-derivatives, have demonstrated potent antibacterial and antifungal activity, with MIC values as low as 2.5 µg/mL against S. aureus and C. albicans.[6]
-
A derivative of the related pyrazino[2,1-b]quinazoline scaffold has also shown good activity against both sensitive and resistant strains of S. aureus.[7]
-
The available data suggests that the indolo[1,2-c]quinazoline scaffold is a promising framework for the development of novel antimicrobial agents.[6][8]
Mechanistic Insights and Signaling Pathways
The mechanisms underlying the bioactivity of these two isomeric scaffolds appear to be distinct, offering different avenues for therapeutic intervention.
Indolo[1,2-c]quinazoline: A Dual-Pronged Approach
Some derivatives of indolo[1,2-c]quinazoline are believed to exert their anticancer effects through DNA interaction, potentially via intercalation and subsequent inhibition of topoisomerase I and II.[9] However, recent studies on potent 12-aminomethyl derivatives suggest a DNA-independent mechanism of cytotoxicity, opening up new possibilities for overcoming resistance mechanisms associated with DNA-targeting agents.[2]
Caption: Proposed anticancer mechanisms of indolo[1,2-c]quinazoline derivatives.
Indolo[2,1-b]quinazoline (Tryptanthrin): Induction of Cell Death Pathways
The anticancer activity of tryptanthrin and its derivatives is better characterized and appears to involve the simultaneous induction of apoptosis and autophagy in cancer cells.[1] This dual mechanism can be particularly effective in eradicating tumor cells. Furthermore, some tryptanthrin derivatives have been identified as topoisomerase II inhibitors.[4]
Caption: Anticancer mechanisms of indolo[2,1-b]quinazoline derivatives.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. For specific details, please refer to the cited literature.
General Workflow for Synthesis and Biological Evaluation
Caption: General experimental workflow for indoloquinazoline drug discovery.
Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, K562, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized indoloquinazoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a range of concentrations. A positive control (e.g., Doxorubicin) and a vehicle control are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. During this time, viable cells metabolize MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1][2]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
-
Microorganism Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (standard antimicrobial agent, e.g., Ampicillin, Ketoconazole) and a negative control (no compound) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6][10]
Conclusion
The comparative analysis of indolo[1,2-c]quinazoline and indolo[2,1-b]quinazoline reveals two isomeric scaffolds with distinct and compelling bioactivities. While the naturally occurring indolo[2,1-b]quinazoline framework of tryptanthrin has a well-documented, broad-spectrum profile, the synthetically accessible indolo[1,2-c]quinazoline scaffold is emerging as a source of potent and potentially more selective anticancer and antimicrobial agents. The differences in their mechanisms of action—DNA-independent cytotoxicity for some indolo[1,2-c]quinazolines versus the induction of apoptosis and autophagy by tryptanthrin derivatives—highlight the profound impact of atomic arrangement on pharmacological properties. Further exploration of both scaffolds, particularly through comparative studies under standardized conditions, will undoubtedly accelerate the development of novel and effective therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. BJOC - Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the Absolute Configuration of Bioactive Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones and Study of Their In Vitro Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Potential of Using New Indole- and Benzimidazo[1,2-C]quinazolines in Anticancer Therapy Based on Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial study of newly synthesized 6-substituted indolo[1,2-c]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5,6-Dihydroindolo[1,2-c]quinazoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of 5,6-Dihydroindolo[1,2-c]quinazoline, a nitrogen-containing heterocyclic compound often used in research settings.
Immediate Safety Protocols
Before handling this compound for disposal, it is crucial to consult your institution's Chemical Hygiene Plan (CHP) and familiarize yourself with local and federal regulations regarding chemical waste.[3]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should always be worn.
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator may be necessary.
Emergency Procedures:
-
Spills: In case of a spill, isolate the area and use an appropriate absorbent material for containment. The contaminated material must be disposed of as hazardous waste.
-
Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Step-by-Step Disposal Procedure
The disposal of this compound should follow a systematic process to ensure safety and compliance.
-
Waste Identification and Classification: Treat this compound as a hazardous chemical waste.[4][5] It should not be disposed of down the drain or in regular trash.[3]
-
Containerization:
-
Labeling:
-
Segregation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[7]
-
Segregate it from incompatible materials. As a nitrogen-containing heterocyclic compound, it should be stored away from strong oxidizing agents and strong acids.
-
Utilize secondary containment to prevent the spread of potential leaks.[4]
-
-
Disposal Request:
-
When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[4]
-
Do not attempt to transport the hazardous waste outside of the designated laboratory area.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table provides a template for the types of information that are critical for a comprehensive risk assessment. Researchers should strive to obtain this information from the chemical supplier or through institutional resources.
| Parameter | Value | Source/Reference |
| LD50 (Oral, Rat) | Data not available | - |
| Permissible Exposure Limit (PEL) | Data not available | - |
| Flash Point | Data not available | - |
| Boiling Point | Data not available | [8] |
| Melting Point | Data not available | [8] |
Experimental Protocols
The disposal procedure outlined above is a standard protocol for handling chemical waste in a laboratory setting. For specific experimental protocols involving this compound that would generate waste, such as in cytotoxicity assays or synthetic chemistry, the waste products should be collected and disposed of following the same hazardous waste guidelines. For instance, any solutions containing this compound, as well as contaminated labware (e.g., pipette tips, vials), should be treated as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe Chemical Waste Disposal [fishersci.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. 5,6-DIHYDRO-INDOLO[1,2-C]QUINAZOLINE CAS#: 159021-55-3 [m.chemicalbook.com]
Personal protective equipment for handling 5,6-Dihydroindolo[1,2-c]quinazoline
Essential Safety and Handling Guide for 5,6-Dihydroindolo[1,2-c]quinazoline
Disclaimer: This document provides immediate safety and logistical information for handling this compound in a laboratory setting. These guidelines are based on the safety data for structurally related compounds, such as quinazoline and indole, due to the absence of a specific Safety Data Sheet (SDS) for the target compound. It is imperative to handle this chemical with caution and to consult with your institution's environmental health and safety (EHS) department for specific guidance.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound belongs to the quinazoline and indole families of heterocyclic compounds, which include biologically active and potentially cytotoxic substances, a cautious approach to handling is essential.[1][2] The toxicological properties of this compound have not been fully investigated.[3] Therefore, it should be treated as a hazardous substance.
Recommended Personal Protective Equipment (PPE):
The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles of the compound. |
| Body Protection | Laboratory coat | A standard lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Foot Protection | Closed-toe shoes | Protects feet from spills. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have an emergency spill kit accessible.
-
-
Weighing and Aliquoting:
-
Perform all weighing and transfer operations of the solid compound within a chemical fume hood to prevent inhalation of dust.
-
Use a spatula for transferring the solid. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
During the Experiment:
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
If any part of the body comes into contact with the compound, wash the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance. Quinazoline has been noted as being very toxic to aquatic organisms.[5]
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled hazardous waste container | Collect all unused solid this compound and contaminated materials (e.g., weighing paper, contaminated paper towels) in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Labeled hazardous waste container for organic solvents | Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container for organic solvents. Do not mix with other waste streams unless compatible. |
| Contaminated Sharps | Sharps container | Any needles, syringes, or other sharps contaminated with the compound should be disposed of in a designated sharps container. |
| Contaminated PPE | Labeled hazardous waste bag | Dispose of used gloves, disposable lab coats, and other contaminated PPE in a sealed and labeled hazardous waste bag. |
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[3] Contact your institution's EHS department for specific disposal protocols.
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill using an appropriate spill kit. Wear appropriate PPE. For large spills, contact your institution's EHS department immediately. |
Visual Guides
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Logical Relationship of Safety Measures
Caption: Interrelationship of hazard identification and control measures for safe handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
